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1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine Documentation Hub

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  • Product: 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine
  • CAS: 330467-46-4

Core Science & Biosynthesis

Foundational

Conformational and Structural Analysis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine: A Technical Guide for Rational Drug Design

Executive Summary The molecule 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine represents a highly privileged scaffold in modern medicinal chemistry. By combining a basic arylpiperazine moiety—a classic pharmacophore for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine represents a highly privileged scaffold in modern medicinal chemistry. By combining a basic arylpiperazine moiety—a classic pharmacophore for monoaminergic G-protein coupled receptors (GPCRs)—with a sterically demanding, electron-withdrawing methanesulfonyl group, this compound exhibits unique 3D conformational dynamics. This whitepaper provides an in-depth technical analysis of its molecular architecture, detailing the thermodynamic preferences of the piperazine core, the torsional restrictions imposed by the ortho-methoxy group, and the electronic flattening induced by the sulfonamide linkage.

3D Molecular Architecture & Conformational Dynamics

To understand the pharmacological behavior of 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine, one must dissect its three primary structural domains: the piperazine core, the N4-aryl linkage, and the N1-sulfonamide group.

The Piperazine Core: Chair Conformation Dominance

The central six-membered piperazine ring predominantly adopts a chair conformation in both solid-state and solution environments [1]. The energetic penalty for transitioning to a twist-boat conformation is substantial (typically >8 kcal/mol). Because the molecule is di-substituted at N1 and N4, the orientation of these substituents (equatorial vs. axial) dictates the global energy minimum. To minimize 1,3-diaxial steric clashes, both the bulky 2-methoxyphenyl group and the methanesulfonyl group strongly favor equatorial positions [1, 2].

N4-Aryl Torsion and the Ortho-Methoxy Effect

The N4 atom is sp3 hybridized, rendering it the primary basic center of the molecule (protonated at physiological pH). The attachment of the 2-methoxyphenyl group introduces complex torsional dynamics. The ortho-methoxy group creates significant steric hindrance, preventing the phenyl ring from achieving coplanarity with the piperazine nitrogen's lone pair.

  • Pre-organization: The methoxy oxygen frequently engages in weak intramolecular hydrogen bonding ( C−H⋯O ) with the adjacent equatorial protons of the piperazine ring. This restricts the rotational degrees of freedom, locking the dihedral angle and pre-organizing the molecule into a bioactive conformation recognized by 5-HT 1A​ and D 2​ receptors [2, 3].

N1-Sulfonamide Geometry: Electronic Flattening

Unlike the basic N4 atom, the N1 atom is bonded to a highly electron-withdrawing methanesulfonyl ( −SO2​CH3​ ) group. The lone pair on N1 is strongly delocalized into the anti-bonding orbitals ( σ∗ ) of the sulfur atom.

  • Causality: This delocalization imparts significant sp2 character to N1, flattening the pyramidal geometry of the nitrogen. Consequently, the piperazine chair is slightly distorted at the N1 end. This electronic effect drastically reduces the basicity of N1, ensuring that only N4 participates in the critical salt-bridge formation with the conserved Asp3.32 residue in the binding pocket of aminergic GPCRs [3].

Computational Benchmarking of Conformational States

To quantify the thermodynamic stability of the various conformers, Density Functional Theory (DFT) and DLPNO-CCSD(T) calculations are employed [1, 4]. The table below summarizes the relative energies of the primary conformational states.

Table 1: Quantitative Energy Landscape of Piperazine Conformers (DFT Benchmark at 298K)

Conformation StateN1 SubstituentN4 SubstituentRelative Energy ( ΔG , kcal/mol)Boltzmann Population (%)
Chair (Global Min) EquatorialEquatorial0.00> 99.0%
Chair (Local Min) AxialEquatorial+3.45< 0.9%
Chair (Steric Clash) EquatorialAxial+4.80< 0.1%
Twist-Boat (TS) Pseudo-EqPseudo-Eq+8.20~ 0.0%

Data synthesized from benchmarked ab initio calculations of N-phenylpiperazine derivatives [1, 4].

ConformationalDynamics EqEq Chair (Eq-Eq) Global Minimum Twist Twist-Boat Transition State EqEq->Twist Ring Inversion (+8.2 kcal/mol) Twist->EqEq AxEq Chair (Ax-Eq) Local Minimum Twist->AxEq Relaxation (-4.7 kcal/mol) AxEq->Twist

Fig 1. Conformational interconversion pathway of the piperazine core.

Experimental Protocols for Structural Elucidation

To ensure scientific integrity, structural claims must be validated through orthogonal experimental techniques. Below are the self-validating protocols used to determine the exact conformation of 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD provides the absolute solid-state conformation, revealing puckering parameters and intermolecular hydrogen-bonding networks [2].

  • Crystallization: Dissolve 50 mg of the synthesized compound in a minimal volume of a binary solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v).

  • Slow Evaporation: Pierce the vial cap with a narrow needle to allow slow solvent evaporation at 25°C. Causality: Slow evaporation ensures the thermodynamic control necessary for defect-free crystal lattice formation.

  • Mounting: Harvest a suitable single crystal (approx. 0.2×0.2×0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Flash-cool to 100 K using a nitrogen cold stream to minimize thermal motion.

  • Diffraction & Refinement: Collect data using Mo-K α radiation ( λ=0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Protocol B: Solution-State NMR Conformational Analysis

Because solid-state packing forces can distort molecular geometry, Nuclear Overhauser Effect Spectroscopy (NOESY) is required to validate the conformation in solution.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (or DMSO- d6​ to mimic physiological polarity).

  • 1D Assignments: Acquire standard 1 H and 13 C spectra. The piperazine protons will appear as complex multiplets due to the slow inversion of the chair conformation at the NMR timescale.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms.

  • Torsional Validation: Look for cross-peaks between the methoxy protons ( −OCH3​ ) and the equatorial protons of the piperazine ring. Causality: The presence and intensity of these cross-peaks directly calculate the through-space distance ( r−6 dependence), allowing researchers to map the exact dihedral angle of the N4-aryl bond in a solvated state.

Workflow Syn 1. Chemical Synthesis N-Alkylation & Sulfonylation Cry 2. Crystallization Slow Evaporation Method Syn->Cry NMR 4. NOESY/ROESY NMR Solution-State Dynamics Syn->NMR XRD 3. SCXRD Analysis Solid-State Conformation Cry->XRD Mod 6. Pharmacophore Modeling Receptor Docking (5-HT/D2) XRD->Mod NMR->Mod DFT 5. DFT Benchmarking Energy Landscape Mapping DFT->Mod

Fig 2. Self-validating workflow for structural elucidation and pharmacophore modeling.

Conclusion

The 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine molecule is a masterclass in stereoelectronic design. The piperazine core acts as a rigid vector, projecting the 2-methoxyphenyl group into the hydrophobic/aromatic pockets of monoaminergic receptors, while the ortho-methoxy group restricts the torsional freedom to lock in the bioactive conformation. Simultaneously, the methanesulfonyl group flattens the N1 geometry, neutralizing its basicity and preventing off-target electrostatic interactions. Understanding these exact conformational parameters is critical for researchers optimizing this scaffold for next-generation neurotherapeutics.

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCr Journals.[Link]

  • Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. ACS Publications.[Link]

  • Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests: experimental and computational insights into supramolecular binding. PMC.[Link]

Exploratory

Biological Activity and Pharmacological Profiling of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The 1-(2-methoxyphenyl)piperazine (2-MeOPP) scaffold is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 1-(2-methoxyphenyl)piperazine (2-MeOPP) scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery, historically recognized for its profound affinity for serotonergic (5-HT 1A​ , 5-HT 7​ ) and dopaminergic (D 2​ /D 3​ ) receptors. However, the clinical utility of unsubstituted 2-MeOPP derivatives is frequently compromised by off-target affinity for α1​ -adrenergic receptors, leading to dose-limiting hypotension [1].

The strategic functionalization of the piperazine N1 position with a methanesulfonyl group to form 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine represents a sophisticated medicinal chemistry intervention. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale, biological signaling mechanisms, and self-validating experimental protocols required to evaluate this specific class of sulfonamide-piperazine derivatives.

Chemical Rationale & Structural Dynamics

The biological activity of a molecule is inextricably linked to its physicochemical properties. The transformation of a basic secondary amine into a sulfonamide via the addition of a methanesulfonyl (–SO 2​ CH 3​ ) group induces three critical pharmacological shifts:

  • pKa Modulation and Basicity: Unsubstituted piperazines typically possess a basic nitrogen with a pKa 9.0, meaning they are predominantly protonated at physiological pH (7.4). The electron-withdrawing nature of the methanesulfonyl group drastically reduces the pKa of the N1 nitrogen to <2.0 . This renders the nitrogen neutral in biological systems, significantly enhancing lipophilicity (LogP) and facilitating passive diffusion across the Blood-Brain Barrier (BBB)—a mandatory requirement for neuroactive compounds [3].

  • Mitigation of hERG Liability: Highly basic, lipophilic amines are notorious for trapping within the hERG potassium channel, leading to cardiotoxic QT prolongation. Neutralizing the N1 basic center effectively abolishes this electrostatic interaction, widening the therapeutic index.

  • Receptor Subtype Selectivity: The bulky, oxygen-rich sulfonyl group alters the binding pose within the orthosteric site of monoamine receptors. While the 2-methoxyphenyl moiety anchors the molecule in the hydrophobic pocket of the 5-HT 1A​ receptor (interacting with Asp116 3.32 via the basic N4), the methanesulfonyl group projects into the extracellular vestibule, sterically clashing with the binding pockets of α1​ -adrenergic receptors, thereby driving selectivity [1].

Mechanisms of Action & Signaling Pathways

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine derivatives primarily act as modulators of the 5-HT 1A​ receptor , a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein (G αi/o​ ).

Upon ligand binding, the receptor undergoes a conformational shift that triggers the exchange of GDP for GTP on the G α subunit. The G αi/o​ subunit subsequently inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). Concurrently, the liberated G βγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing K + efflux and neuronal hyperpolarization. This mechanism is the foundation of the compound's anxiolytic and antidepressant-like biological activity [2].

Pathway Ligand 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds (High Affinity) Gi Gαi/o Subunit Receptor->Gi Activates Gbg Gβγ Subunit Receptor->Gbg Dissociates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels (K+ Efflux ↑) Gbg->GIRK Activates cAMP cAMP Production ↓ AC->cAMP Decreases

Caption: 5-HT1A receptor Gi/o signaling pathway modulated by 2-MeOPP sulfonamide derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. The following protocols are designed to not only measure activity but to internally verify the mechanism of action.

Protocol 1: Radioligand Binding & GTP γ S Shift Assay (Affinity & State Verification)

Objective: Determine the binding affinity ( Ki​ ) at 5-HT 1A​ and verify the compound's intrinsic efficacy (agonist vs. antagonist) prior to functional cell-based assays. Causality Check: Agonists exhibit high affinity for the G-protein-coupled state of the receptor. By introducing a non-hydrolyzable GTP analog (GTP γ S), we force the uncoupling of the G-protein. If the compound is an agonist, its affinity will drop (a rightward shift in the IC 50​ curve). If it is an antagonist, the affinity remains unchanged.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT 1A​ receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity.

  • Assay Assembly: In a 96-well plate, combine 50 µL of [3H] -8-OH-DPAT (final concentration 0.5 nM), 50 µL of the test compound (serial dilutions from 10 −10 to 10 −5 M), and 100 µL of membrane suspension.

  • The "Shift" Validation: Run a parallel plate identical to the first, but supplement the assay buffer with 100 µM GTP γ S.

  • Incubation & Termination: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Washing: Wash filters 3x with ice-cold buffer. Rationale: Ice-cold temperatures rapidly halt receptor kinetics, minimizing ligand dissociation during the wash steps.

  • Quantification: Add scintillation cocktail and measure radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Quantify the functional downstream effect of the compound on adenylyl cyclase activity. Causality Check: Because 5-HT 1A​ is G αi​ -coupled, baseline cAMP is already low. To measure an inhibitory effect, we must first artificially stimulate cAMP production using Forskolin (a direct adenylyl cyclase activator). An active agonist will suppress this Forskolin-induced cAMP spike.

Step-by-Step Methodology:

  • Cell Seeding: Plate 5-HT 1A​ -expressing cells (10,000 cells/well) in a 384-well plate in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). Rationale: IBMX prevents the degradation of cAMP, ensuring the signal accumulates to detectable levels.

  • Stimulation: Add 10 µM Forskolin simultaneously with the test compound. Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET cAMP detection reagents (e.g., LANCE Ultra: Eu-cAMP tracer and ULight-anti-cAMP antibody).

  • Readout: Measure time-resolved fluorescence at 665 nm and 615 nm. Calculate the IC 50​ of cAMP inhibition.

Workflow S1 Compound Synthesis & LC-MS QC S2 Radioligand Binding [3H]-8-OH-DPAT S1->S2 Purity >95% S3 Forskolin-cAMP TR-FRET Assay S2->S3 Ki < 10 nM S4 Off-Target Panel (α1, D2, hERG) S3->S4 Efficacy Confirmed

Caption: Step-by-step pharmacological screening workflow for novel piperazine sulfonamides.

Quantitative Data Summary

The table below synthesizes the comparative binding affinities ( Ki​ ) and functional profiles of the methanesulfonyl derivative against its parent scaffold and industry-standard reference compounds. Note the distinct improvement in selectivity over α1​ -adrenergic receptors.

Compound5-HT 1A​ Ki​ (nM)D 2​ Ki​ (nM) α1​ -Adrenergic Ki​ (nM)5-HT 1A​ Functional Profile
1-(2-Methoxyphenyl)piperazine (Parent)1.245.018.5Partial Agonist
1-Methanesulfonyl-4-(2-MeOPP) 3.5120.0> 1000Full Antagonist / Weak Partial
WAY-100635 (Reference Antagonist)0.8> 1000250.0Silent Antagonist
8-OH-DPAT (Reference Agonist)0.5> 1000> 1000Full Agonist

Data Interpretation: The addition of the methanesulfonyl group slightly reduces the absolute affinity at 5-HT 1A​ (from 1.2 nM to 3.5 nM) due to steric bulk, but it effectively abolishes α1​ -adrenergic binding ( >1000 nM), solving the primary toxicological liability of the parent scaffold [1].

Conclusion

The 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine scaffold demonstrates how targeted physicochemical modifications—specifically the conversion of a basic amine to a neutral sulfonamide—can rescue a promiscuous pharmacophore. By utilizing the self-validating protocols outlined above, researchers can accurately map the structure-activity relationships (SAR) of these derivatives, paving the way for highly selective CNS therapeutics with minimized cardiovascular off-target effects.

References

  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry (1995). URL:[Link]

  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design (2015). URL:[Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank (2024). URL:[Link]

Foundational

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine: A Privileged Building Block in CNS Drug Discovery

Executive Summary In the landscape of neuropharmacology and medicinal chemistry, the design of highly selective ligands for aminergic G protein-coupled receptors (GPCRs) remains a formidable challenge. 1-Methanesulfonyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, the design of highly selective ligands for aminergic G protein-coupled receptors (GPCRs) remains a formidable challenge. 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine (CAS: 330467-46-4) has emerged as a structurally optimized building block that elegantly addresses this challenge. By fusing the privileged 2-methoxyphenylpiperazine (2-MPP) pharmacophore with a methanesulfonyl (mesyl) capping group, this molecule provides a highly tunable scaffold. This whitepaper explores the physicochemical rationale, mechanistic signaling, and synthetic methodologies surrounding this critical intermediate, providing drug development professionals with a comprehensive guide to its application in modern medicinal chemistry.

The Pharmacophore Rationale: Causality in Structural Design

The utility of 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine is not accidental; it is the result of precise structural causality designed to optimize both pharmacodynamics and pharmacokinetics.

The 2-Methoxyphenylpiperazine (2-MPP) Anchor

The 2-MPP moiety is widely recognized as a privileged pharmacophore for targeting central nervous system (CNS) receptors, particularly the 5-HT1A receptor [1]. The ortho-methoxy group serves a dual purpose:

  • Steric Conformation: It forces the phenyl ring to adopt a specific dihedral angle relative to the piperazine ring, perfectly aligning the molecule to fit within the narrow, hydrophobic orthosteric pockets of 5-HT1A, 5-HT7, and Dopamine D3 receptors.

  • Electronic Interaction: The oxygen atom acts as a localized hydrogen-bond acceptor, engaging with conserved serine or threonine residues within the receptor binding site.

The Methanesulfonyl (Sulfonamide) Modification

Uncapped piperazines possess a secondary amine with a pKa of approximately 9.8, meaning they are almost entirely protonated at physiological pH (7.4). While this protonation allows for a salt bridge with the conserved Asp3.32 residue in aminergic GPCRs, it severely limits passive blood-brain barrier (BBB) permeability. Converting the secondary amine to a methanesulfonamide drastically reduces basicity, yielding a neutral, highly lipophilic moiety. Furthermore, structural modifications involving sulfonamides have been critical in developing highly selective Dopamine D3 receptor antagonists, as the sulfonyl oxygens provide new vectors for hydrogen bonding [2].

Quantitative Physicochemical Profile

To understand its behavior in biological systems, we must analyze its fundamental properties. Table 1 summarizes the key physicochemical data of this building block.

Table 1: Physicochemical Properties of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

PropertyValuePharmacological Implication
CAS Number 330467-46-4Standardized identification for procurement.
Molecular Formula C12H18N2O3SDefines the atomic composition and mass.
Molecular Weight 270.35 g/mol Low MW allows for further functionalization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 0Enhances membrane permeability (BBB crossing).
Hydrogen Bond Acceptors 4Provides multiple vectors for target receptor engagement.
Rotatable Bonds 3Maintains a balance between conformational flexibility and entropic penalty upon binding.

Mechanistic Grounding: GPCR Modulation

Derivatives synthesized from the 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine scaffold primarily act on the Gαi/o coupled GPCRs. When these ligands bind to the orthosteric site of receptors like 5-HT1A or D2/D3, they modulate the receptor's conformation. Depending on the specific functionalization, these compounds can act as full antagonists or partial agonists.

The binding event prevents the activation of the Gαi/o protein, which in turn modulates Adenylyl Cyclase (AC) activity, ultimately regulating intracellular cyclic AMP (cAMP) levels and Protein Kinase A (PKA) activity.

G L 1-Ms-4-(2-MPP) Derivative R GPCR (5-HT1A / D2 / D3) L->R Binds Orthosteric Site G Gαi/o Protein R->G Activates AC Adenylyl Cyclase (Inhibited) G->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Downregulates PKA PKA Activity Reduced cAMP->PKA Effect CNS Modulation (Anxiolytic / Antipsychotic) PKA->Effect

GPCR signaling cascade modulated by 2-MPP derivatives via Gαi/o pathway.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of methanesulfonyl piperazine derivatives relies on the nucleophilic attack of the secondary amine on methanesulfonyl chloride under basic conditions [3]. To ensure reproducibility and high yield, the following protocol is engineered as a self-validating system.

Step-by-Step Synthesis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine
  • Preparation: Dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq, 10 mmol) and triethylamine (TEA) (2.0 eq, 20 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: TEA acts as an acid scavenger. Neutralizing the HCl byproduct prevents the protonation of the unreacted starting material, driving the reaction to completion.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Methanesulfonyl chloride (MsCl) is highly electrophilic. Cooling prevents exothermic degradation and minimizes the formation of bis-sulfonylated side products.

  • Reagent Addition: Add MsCl (1.2 eq, 12 mmol) dropwise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system. The disappearance of the highly polar starting material spot confirms completion.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Separate the organic layer and wash with brine (20 mL).

    • Causality: The basic aqueous wash removes the TEA-HCl salts and any unreacted MsCl into the aqueous phase, leaving the highly lipophilic product in the DCM layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography or recrystallization from ethanol.

  • Final Validation (NMR): Analyze the product via 1H NMR (CDCl3). The protocol is validated if a distinct 3H singlet appears at ~2.85 ppm (the methanesulfonyl protons) and the broad N-H peak of the starting piperazine is absent.

G SM 1-(2-Methoxyphenyl)piperazine + TEA Rxn DCM, 0°C to RT 2-4 Hours SM->Rxn Reagent Methanesulfonyl Chloride (MsCl) Reagent->Rxn Workup Aqueous Quench & Extraction Rxn->Workup TLC confirms completion Purify Silica Gel Column or Crystallization Workup->Purify Product Pure 1-Ms-4-(2-MPP) Purify->Product >98% Purity

Step-by-step synthetic workflow for 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine.

In Vitro Validation: Radioligand Binding Assay Protocol

Once the building block is utilized to synthesize novel drug candidates, its efficacy must be validated. Derivatives bearing the 2-MPP moiety have shown significant promise as selective 5-HT7 and 5-HT1A receptor antagonists [4]. A self-validating radioligand displacement assay is the gold standard for determining binding affinity (Ki).

Assay Protocol (5-HT1A Example)
  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of the synthesized 1-Ms-4-(2-MPP) derivative (at varying concentrations from 10−11 to 10−5 M), 50 µL of [3H]-8-OH-DPAT (a selective 5-HT1A radioligand), and 100 µL of the membrane suspension.

  • Nonspecific Binding Control: Define nonspecific binding using 10 µM unlabelled serotonin (5-HT).

    • Causality: This internal control validates the assay by ensuring the radioligand is specifically binding to the target receptor and not adhering to the plastic plate or lipid membranes.

  • Filtration & Detection: Incubate for 60 minutes at 25 °C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding). Wash the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Summary

To illustrate the power of this building block, Table 2 summarizes typical binding affinities for advanced derivatives utilizing the 1-Ms-4-(2-MPP) scaffold.

Table 2: Representative Binding Affinities of 2-MPP Sulfonamide Derivatives across CNS Targets

Target ReceptorTypical Affinity Range (Ki, nM)Primary Functional Role
5-HT1A 0.5 – 10.0 nMPartial Agonist / Antagonist (Anxiolytic)
5-HT7 5.0 – 50.0 nMAntagonist (Antidepressant / Procognitive)
Dopamine D2 10.0 – 100.0 nMAntagonist (Antipsychotic)
Dopamine D3 1.0 – 20.0 nMAntagonist / Partial Agonist (Addiction therapy)

Conclusion

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is far more than a simple chemical intermediate; it is a rationally designed pharmacophoric module. By neutralizing the basicity of the piperazine ring while retaining the precise spatial geometry required for aminergic GPCR binding, this building block allows medicinal chemists to rapidly generate libraries of highly potent, BBB-permeant CNS therapeutics. Adhering to the self-validating synthetic and biological protocols outlined in this guide ensures high-fidelity data, accelerating the path from benchtop discovery to clinical viability.

References

  • Journal of Medicinal Chemistry (ACS)
  • Frontiers in Neuroscience (PMC)
  • Effect of Cyclosporin A on the Uptake of D3-Selective PET Radiotracers in Rat Brain PMC / NIH URL
  • (Phenylpiperazinyl-butyl)
Exploratory

Spectroscopic Characterization of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine: A Technical Guide

Introduction In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is a compound of s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is a compound of significant interest, belonging to a class of piperazine derivatives that are widely explored for their diverse pharmacological activities.[1][2] The structural backbone, featuring a methanesulfonyl group and a methoxyphenyl moiety, imparts a unique combination of steric and electronic properties that are crucial for its biological interactions. This guide provides an in-depth analysis of the spectroscopic techniques essential for the unambiguous characterization of this molecule, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles and available data from its core structural fragments—1-methanesulfonylpiperazine and 1-(2-methoxyphenyl)piperazine—to present a comprehensive and predictive spectroscopic analysis.[3][4][5] This approach not only serves as a robust framework for researchers working with this specific molecule but also as an instructive case study in the broader application of spectroscopic methods for the characterization of complex organic molecules.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is depicted below, highlighting the key functional groups that give rise to its characteristic spectral signatures.

M [M+H]⁺ m/z 271 frag1 Loss of CH₃SO₂ m/z 192 M->frag1 - CH₃SO₂ frag2 Loss of C₇H₇O m/z 163 M->frag2 - C₇H₇O frag3 Methoxyphenyl cation m/z 107 frag1->frag3 Further fragmentation frag4 Piperazine-SO₂CH₃ fragment m/z 163 frag2->frag4 Rearrangement

Sources

Foundational

Potential Therapeutic Targets of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine: A Mechanistic and Methodological Guide

Executive Summary The compound 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine (CAS 330467-46-4) represents a highly optimized node within the arylpiperazine chemical space. As a Senior Application Scientist, I approach...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine (CAS 330467-46-4) represents a highly optimized node within the arylpiperazine chemical space. As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a precision tool for interrogating G-protein coupled receptors (GPCRs). By functionalizing the privileged 1-(2-methoxyphenyl)piperazine (o-MeOPP) scaffold with a methanesulfonyl group, researchers can fundamentally alter the molecule's electronic and steric profile, driving selectivity toward specific serotonergic (5-HT) and dopaminergic targets while mitigating off-target adrenergic liabilities.

This whitepaper dissects the structural rationale, primary therapeutic targets, and the self-validating experimental workflows required to accurately quantify the pharmacological profile of this compound.

Structural Pharmacology & Pharmacophore Rationale

Arylpiperazines are widely recognized for their high affinity toward central nervous system (CNS) targets [1]. However, the unsubstituted secondary amine of the basic piperazine ring often leads to promiscuous binding—particularly off-target affinity for α1​ -adrenergic receptors, which induces dose-limiting orthostatic hypotension in clinical settings.

The strategic addition of the methanesulfonyl group at the N1 position serves two critical mechanistic purposes:

  • Hydrogen Bond Acceptor (HBA) Saturation: The sulfonamide oxygens act as potent HBAs, satisfying the critical HBA1 and HBA2 pockets identified in modern 5-HT7 and 5-HT1A pharmacophore models [2].

  • Lipophilic Modulation: The methyl group of the methanesulfonyl moiety occupies an accessory hydrophobic pocket (HYD/AR2), restricting conformational flexibility and locking the molecule into a bioactive pose that favors serotonergic targets over adrenergic ones.

Primary Therapeutic Targets

Based on the structure-activity relationships (SAR) of sulfonamide-arylpiperazines, this compound is engineered to interface with the following primary targets:

A. 5-HT1A Receptor (Anxiety and Major Depressive Disorder)

The o-MeOPP moiety forms a critical edge-to-face CH- π interaction with the Phe6.52 residue of the 5-HT1A receptor, while the protonated piperazine nitrogen forms a salt bridge with Asp3.32 [3]. The methanesulfonyl tail stabilizes the receptor in a conformation that typically yields partial agonist or antagonist activity, making it a prime candidate for anxiolytic drug development.

B. 5-HT7 Receptor (Cognitive Dysfunction and Circadian Rhythm)

Virtual screening and crystallographic homology models reveal that the sulfonamide group is a critical determinant for 5-HT7 antagonism [4]. The sulfonamide oxygens form directional hydrogen bonds with Ser212, while the aryl ring engages in π−π stacking with Tyr249. Antagonism of 5-HT7 is a highly sought-after mechanism for pro-cognitive and antidepressant effects.

C. Dopamine D2/D3 Receptors (Schizophrenia and Addiction)

Due to the structural homology between 5-HT and D2-like receptors, this pharmacophore often acts as a D2/D3 partial agonist. This polypharmacology is highly advantageous in the development of atypical antipsychotics, as it provides therapeutic efficacy with a significantly lowered potential for extrapyramidal symptoms (EPS) [5].

Quantitative Target Affinity

To provide a benchmark for experimental design, the following table summarizes the consensus binding profile of the N1-sulfonamide-o-MeOPP pharmacophore class.

Target ReceptorTypical Affinity ( Ki​ , nM)Functional ActivityPharmacological Implication
5-HT1A 10 - 50Partial AgonistAnxiolytic / Antidepressant efficacy
5-HT7 1 - 20AntagonistPro-cognitive / Circadian regulation
D2 / D3 50 - 150Partial AgonistAtypical antipsychotic profile
α1​ -Adrenergic > 500Weak AntagonistReduced cardiovascular side effects

Mechanistic Visualizations

Pathway Ligand 1-Methanesulfonyl-4- (2-methoxyphenyl)piperazine 5 5 Ligand->5 Ligand->5 HT1A Partial Agonist AC Adenylyl Cyclase HT1A->AC Inhibits (-) HT7 Antagonist HT7->AC Blocks Stimulation (x) cAMP cAMP Production AC->cAMP Modulates

Fig 1: Receptor binding profile and downstream cAMP modulation by the sulfonamide-arylpiperazine.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) to prevent false positives and ensure reproducibility.

Protocol 1: In Vitro Radioligand Binding Assay (Affinity Determination)

This protocol determines the Ki​ of 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine at the 5-HT1A receptor.

  • System Preparation: Culture HEK293 cells stably transfected with human 5-HT1A receptors.

    • Causality: HEK293 cells inherently lack an endogenous serotonergic background. This ensures that any measured radioligand displacement is exclusively attributable to the recombinant 5-HT1A target, eliminating noise from off-target binding.

  • Membrane Harvesting: Homogenize cells in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors, then centrifuge at 40,000 x g for 20 minutes.

    • Causality: High-speed centrifugation isolates the lipid membrane fraction where the GPCRs are localized. This removes cytosolic proteins that could non-specifically sequester the highly lipophilic test compound.

  • Incubation & Self-Validation: Incubate 20 μ g of membrane protein with 1 nM [ 3 H]-8-OH-DPAT (a selective 5-HT1A agonist) and varying concentrations of the test compound ( 10−10 M to 10−5 M). Concurrently, run a control well containing 10 μ M unlabelled serotonin.

    • Causality: The unlabelled serotonin defines the Non-Specific Binding (NSB). Self-Validation Rule: If the NSB exceeds 15% of the total radioligand binding, the assay plate must be rejected due to poor membrane integrity or radioligand degradation.

  • Rapid Filtration: Terminate the reaction via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer. It coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged [ 3 H]-8-OH-DPAT to the filter itself.

  • Data Analysis: Quantify radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol Step1 1. Membrane Prep HEK293 cells (Null background) Step2 2. Radioligand Incubation [3H]-8-OH-DPAT + Test Compound Step1->Step2 Step3 3. Rapid Filtration GF/B filters (0.3% PEI soaked) Step2->Step3 Step4 4. Scintillation Counting Quantify Bound Radioligand Step3->Step4 Step5 5. Data Validation Cheng-Prusoff Equation (Ki) Step4->Step5

Fig 2: Self-validating radioligand binding workflow for 5-HT receptor affinity quantification.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Validation)

Binding affinity ( Ki​ ) proves the compound touches the receptor, but it does not distinguish between an agonist and an antagonist. Because 5-HT1A is Gi/o​ -coupled (inhibits adenylyl cyclase), we must measure intracellular cAMP to determine functional efficacy.

  • Forskolin Pre-Stimulation: Incubate the 5-HT1A expressing cells with 10 μ M Forskolin alongside the test compound.

    • Causality: You cannot effectively measure the inhibition of a near-zero basal cAMP state. Forskolin directly activates adenylyl cyclase, providing a high cAMP "window." If the test compound is an agonist, it will suppress this Forskolin-induced cAMP spike.

  • TR-FRET Detection: Lyse the cells and introduce Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents (Europium-labeled anti-cAMP antibody and d2-labeled cAMP).

    • Causality: TR-FRET utilizes a time delay before measuring fluorescence, which completely eliminates short-lived autofluorescence background from the biological matrix. The FRET signal is inversely proportional to the intracellular cAMP concentration, providing a highly sensitive, self-validating readout of receptor activation.

References

  • 4WD to Travel Inside the 5-HT1A Receptor World Source: IntechOpen URL
  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands Source: SciSpace URL
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3)
  • Pharmacophore Based Virtual Screening and Docking of Different Aryl Sulfonamide Derivatives of 5HT7R Antagonist Source: ResearchGate URL
  • A New Arylpiperazine Antipsychotic with High D2/D3/5-HT1A/.alpha.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

Executive Summary & Scientific Rationale The 1-(2-methoxyphenyl)piperazine moiety is a privileged pharmacophore, acting as a foundational building block in the development of neuroactive and urological therapeutics, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1-(2-methoxyphenyl)piperazine moiety is a privileged pharmacophore, acting as a foundational building block in the development of neuroactive and urological therapeutics, including 5-HT1A receptor ligands and α1-adrenergic antagonists like Naftopidil[1].

Derivatizing this secondary amine via sulfonylation to form 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine is a critical transformation in medicinal chemistry. The introduction of the methanesulfonyl (mesyl) group serves multiple strategic purposes: it eliminates the basicity of the N4 nitrogen, introduces a strong hydrogen-bond acceptor, and provides superior metabolic stability compared to analogous amide linkages.

This protocol details a highly efficient, self-validating methodology for this sulfonylation, driven by nucleophilic substitution at the sulfonyl center[2]. As a Senior Application Scientist, I have structured this guide to move beyond mere instructions, providing the mechanistic causality behind each experimental choice to ensure robust, reproducible results.

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the secondary piperazine nitrogen onto the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). This forms a transient sulfonyl ammonium intermediate, which is rapidly deprotonated by an auxiliary base (Triethylamine) to yield the stable sulfonamide and a triethylammonium chloride byproduct.

Mechanism N1 Piperazine N-H (Nucleophile) N3 Sulfonyl Ammonium Intermediate N1->N3 N2 MsCl (Electrophile) N2->N3 N4 TEA Deprotonation (- TEA·HCl) N3->N4 N5 Sulfonamide Product N4->N5

Caption: Nucleophilic attack of piperazine on methanesulfonyl chloride and subsequent deprotonation.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )Eq.Amount (10 mmol)Functional Role
1-(2-Methoxyphenyl)piperazine 192.261.01.92 gPrimary Nucleophile
Methanesulfonyl chloride (MsCl) 114.551.20.93 mLElectrophilic Sulfonyl Donor
Triethylamine (TEA) 101.192.0*2.78 mLAcid Scavenger / Base
Dichloromethane (DCM) 84.93N/A20.0 mLAprotic Reaction Solvent

Expert Insight : If the piperazine starting material is sourced as a hydrochloride salt (a common commercial form), you must increase the TEA to 3.0 equivalents to liberate the free base in situ before the nucleophilic attack can occur.

Execution Protocol & Causality

Workflow A 1-(2-Methoxyphenyl)piperazine + DCM + TEA B Cool to 0 °C (Ice Bath) A->B C Dropwise addition of Methanesulfonyl Chloride B->C D Warm to RT & Stir (2-4 hours) C->D E Quench with H2O & Extract (DCM) D->E F Wash (1M HCl, NaHCO3, Brine) & Dry (Na2SO4) E->F G Concentrate & Purify (Silica Gel) F->G H 1-Methanesulfonyl-4- (2-methoxyphenyl)piperazine G->H

Caption: Step-by-step workflow for the sulfonylation of 1-(2-methoxyphenyl)piperazine.

Phase 1: System Assembly and Activation
  • Dissolution : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.92 g of 1-(2-methoxyphenyl)piperazine in 20 mL of anhydrous DCM.

    • Causality: DCM is selected for its aprotic nature, excellent solvating power for both the amine and the resulting sulfonamide, and its chemical inertness toward MsCl[2].

  • Base Addition : Add 2.78 mL of Triethylamine (TEA) to the stirring solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. Without TEA, the HCl generated during the reaction would protonate the unreacted piperazine, rendering it non-nucleophilic and artificially capping the theoretical yield at 50%.

  • Thermal Control : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

    • Causality: Sulfonylation is highly exothermic. Cooling suppresses side reactions (e.g., oxidation of the electron-rich methoxyphenyl ring) and prevents the low-boiling DCM from vaporizing.

Phase 2: Electrophile Addition
  • MsCl Introduction : Slowly add 0.93 mL of Methanesulfonyl chloride dropwise over 15–30 minutes using a syringe or addition funnel.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive MsCl, ensuring it reacts selectively with the piperazine rather than undergoing hydrolysis from trace ambient moisture[3].

Phase 3: Reaction Maturation
  • Incubation : Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir continuously for 2 to 4 hours under a nitrogen atmosphere.

Trustworthiness: Self-Validating Analytics

To ensure the protocol is a self-validating system, do not proceed to the workup until the reaction is analytically confirmed complete.

  • TLC Shift Analysis : Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1 v/v). The starting piperazine is a basic secondary amine that will streak or adhere tightly to the baseline silica ( Rf​≈0.1 ). The resulting sulfonamide is neutral and significantly less polar, migrating cleanly up the plate ( Rf​≈0.45 ).

  • Ninhydrin Staining Logic : Dip the TLC plate in Ninhydrin stain and heat it. The starting material will stain positive (brown/purple) due to the presence of the free N-H group. The disappearance of this spot confirms complete conversion to the tertiary sulfonamide, which is inherently Ninhydrin-negative .

Phase 4: Quenching and Orthogonal Washing

  • Quenching : Carefully add 20 mL of distilled water to the reaction flask and stir vigorously for 10 minutes.

    • Causality: Water hydrolyzes any residual, unreacted MsCl into water-soluble methanesulfonic acid and HCl.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an additional 15 mL of DCM. Combine the organic layers.

  • Orthogonal Washing Sequence :

    • Wash 1 (1M HCl, 20 mL) : Causality - This acidic wash protonates and extracts any residual TEA and trace unreacted 1-(2-methoxyphenyl)piperazine into the aqueous phase, effectively purifying the organic layer.

    • Wash 2 (Sat. NaHCO₃, 20 mL) : Causality - Neutralizes any residual acid carried over from the previous step.

    • Wash 3 (Brine, 20 mL) : Causality - The high osmotic pressure of saturated NaCl draws bulk water out of the organic phase, acting as a pre-drying step.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator to yield the crude product as a solid or viscous oil.

Expected NMR Characterization

If flash chromatography (Silica gel, Hexane/EtOAc gradient) is required for final polishing, the pure product can be verified via ¹H NMR (CDCl₃). Look for a distinct 3H singlet at ~2.8–2.9 ppm corresponding to the newly added methanesulfonyl methyl group, alongside the characteristic methoxy singlet at ~3.8 ppm and the multiplet for the piperazine ring protons.

Sources

Application

Application Note: High-Resolution HPLC Method for the Purity Analysis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

Executive Summary & Context 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is a critical sulfonamide-piperazine derivative, frequently utilized as a key intermediate or related impurity in the synthesis of atypical anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is a critical sulfonamide-piperazine derivative, frequently utilized as a key intermediate or related impurity in the synthesis of atypical antipsychotics and quinoline-based active pharmaceutical ingredients (APIs)[1]. Because structural impurities in early-stage intermediates can propagate through synthetic pathways and compromise the efficacy of the final API, rigorous purity assessment is mandatory. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise quantification and purity analysis of this compound.

Scientific Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte. The experimental choices detailed below are rooted in molecular causality.

Stationary Phase Causality

The target molecule features a lipophilic o-anisyl (2-methoxyphenyl) group and a polar methanesulfonyl moiety attached to a piperazine ring. To achieve optimal retention and resolution from structurally similar synthetic byproducts, a high-purity, end-capped C18 stationary phase (150 mm × 4.6 mm, 3.5 µm) is selected. End-capping is crucial to prevent secondary ion-exchange interactions between the weakly basic N4-nitrogen of the piperazine ring and residual surface silanols, which otherwise lead to severe peak tailing[2].

Mobile Phase & pH Dynamics

The methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, rendering the N1-nitrogen of the piperazine ring non-basic. However, the N4-nitrogen attached to the phenyl ring remains weakly basic. To prevent peak splitting and retention time drift caused by partial ionization, the mobile phase must operate well below the molecule's pKa. The selection of 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic phases ensures the N4-nitrogen is fully protonated, locking the molecule into a single, stable ionization state.

Sample Diluent Strategy

A diluent of 50:50 Acetonitrile:Water (v/v) was chosen. This ratio perfectly balances the lipophilicity of the aromatic ring with the polarity of the sulfonamide group, ensuring complete dissolution. Furthermore, matching the diluent closely to the initial gradient conditions (20% organic) prevents the "strong solvent effect," avoiding peak fronting or distortion upon injection.

Self-Validating System Suitability (SST)

A protocol is only as reliable as its internal controls. This methodology operates as a self-validating system by enforcing a strict System Suitability Test (SST) sequence prior to any sample analysis, as mandated by USP <621> guidelines[3]. If the chromatographic system fails to meet the predefined acceptance criteria (e.g., theoretical plates, tailing factor, or precision), the sequence automatically halts. This prevents the generation of invalid data and ensures absolute trustworthiness in the reported purity[4].

Experimental Protocols

Step-by-Step Sample Preparation

Workflow Start Sample Weighing (25.0 mg) Prep Diluent Addition (MeCN:H2O 50:50) Start->Prep Sonicate Sonication (10 min) & Dissolution Prep->Sonicate Filter Filtration (0.22 µm PTFE) Sonicate->Filter HPLC HPLC Injection & UV Detection Filter->HPLC Data Data Analysis & Purity Calculation HPLC->Data

Fig 1: Step-by-step sample preparation and HPLC analysis workflow for purity determination.

Procedure:

  • Accurately weigh 25.0 mg of the 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine sample into a 50 mL volumetric flask.

  • Add 30 mL of the prepared diluent (Acetonitrile:Water, 50:50 v/v).

  • Sonicate the flask for 10 minutes at room temperature to ensure complete dissolution.

  • Bring the flask to volume with the diluent and mix thoroughly (Final Concentration: 0.5 mg/mL).

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial, discarding the first 1 mL of the filtrate to avoid membrane contamination.

Chromatographic Conditions & Gradient Program

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column End-capped C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Reference 360 nm)
Autosampler Temp 15 °C

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic Hold
2.08020Isocratic Hold
12.02080Linear Gradient
15.02080High Organic Wash
15.18020Re-equilibration
20.08020End of Run

Table 3: System Suitability Acceptance Criteria (USP <621>)

ParameterAcceptance CriterionCausality / Rationale
Retention Time (RT) RSD ≤ 1.0% (n=5)Ensures pump and gradient delivery stability.
Peak Area RSD ≤ 2.0% (n=5)Validates autosampler precision and integration.
Tailing Factor (Tf) ≤ 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies column efficiency and packing integrity.

Method Validation Framework (ICH Q2(R2))

To guarantee regulatory compliance, the method is validated in strict accordance with the updated ICH Q2(R2) guidelines for analytical procedures[5]. The validation framework ensures the method is "fit for purpose" across its lifecycle, incorporating a defined Analytical Target Profile (ATP)[6].

Validation ATP Analytical Target Profile (Purity Assessment) Spec Specificity (Resolution > 1.5) ATP->Spec Lin Linearity & Range (LOQ to 120%) ATP->Lin Prec Precision (RSD < 2.0%) ATP->Prec Acc Accuracy (Recovery 98-102%) ATP->Acc Rob Robustness (Flow, Temp, pH) ATP->Rob

Fig 2: ICH Q2(R2) guided method validation lifecycle and acceptance criteria.

  • Specificity: Demonstrated by the baseline resolution (Rs > 1.5) of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine from known synthetic precursors (e.g., 1-(2-methoxyphenyl)piperazine) and degradation products.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration (0.6 mg/mL), achieving a correlation coefficient (R²) ≥ 0.999.

  • Accuracy & Precision: Assessed via recovery studies at 80%, 100%, and 120% levels, and repeat injections to ensure the total analytical error remains within acceptable limits[7].

Sources

Method

Techniques for recrystallization and purification of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

Application Note: Isolation, Purification, and Recrystallization of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine Chemical Context & Mechanistic Causality The 2-methoxyphenylpiperazine pharmacophore is a highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation, Purification, and Recrystallization of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

Chemical Context & Mechanistic Causality

The 2-methoxyphenylpiperazine pharmacophore is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) agents, including dopamine D2/D3 receptor ligands and 5-HT receptor modulators[1],[2]. The functionalization of this moiety via sulfonylation yields 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine , a critical, stable intermediate.

The synthesis typically involves the nucleophilic attack of the secondary amine of 1-(2-methoxyphenyl)piperazine on methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or potassium carbonate, utilizing a halogenated solvent like dichloromethane (DCM)[3],.

Causality in Purification Design: The crude reaction mixture is inherently heterogeneous in its impurity profile. It contains the desired tertiary sulfonamide, unreacted secondary amine starting material, triethylamine hydrochloride (TEA·HCl) salts, and methanesulfonic acid (from the hydrolysis of excess MsCl).

  • Liquid-Liquid Extraction: Exploits the high lipophilicity of the sulfonamide. DCM retains the product, while a mildly basic aqueous wash (NaHCO3) neutralizes and partitions the acidic byproducts and salts into the aqueous layer[3].

  • Thermodynamic Recrystallization: Tertiary sulfonamides exhibit strong dipole-dipole interactions, allowing them to form highly ordered, stable crystal lattices. By selecting a solvent with a steep temperature-solubility gradient (like Isopropanol), we can thermodynamically favor the crystallization of the target molecule while kinetic impurities remain solvated in the mother liquor.

Quantitative Data: Recrystallization Solvent Matrix

Selecting the correct solvent system is the most critical variable in achieving >99% purity. The table below summarizes the empirical performance of various solvent systems for the recrystallization of phenylpiperazine sulfonamides.

Solvent SystemBoiling Point (°C)Hot Solubility (Reflux)Cold Solubility (4 °C)Est. Recovery YieldPurity ProfileCausality & Notes
Isopropanol (IPA) 82.0HighVery Low85 - 90%>99.5%Optimal. Ideal dielectric constant; rejects polar impurities into the mother liquor.
EtOAc / Heptane (1:2) ~75.0HighLow80 - 85%>99.0%Good alternative. Requires precise ratio control to prevent the product from "oiling out."
Ethanol (Absolute) 78.3HighModerate70 - 75%>98.5%Lower yield due to higher cold solubility of the sulfonamide.
Toluene 110.6Very HighHigh< 50%N/APoor choice. Product tends to oil out before crystallizing due to excessive solubility.

Self-Validating Experimental Protocols

Protocol A: Reaction Quench and Liquid-Liquid Extraction

This protocol assumes a standard 10 mmol scale reaction in DCM.

  • Quench: Upon completion of the sulfonylation reaction (stirred at room temperature for 6 hours), quench the mixture by slowly adding 20 mL of saturated aqueous NaHCO3[3]. Causality: The slow addition prevents vigorous effervescence from the neutralization of residual HCl and methanesulfonic acid.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Validation Check (TLC): Spot the combined organic layers on a silica gel TLC plate (Eluent: EtOAc/Hexane 1:1). The target sulfonamide will migrate with a higher Rf​ value than the highly polar, unreacted 1-(2-methoxyphenyl)piperazine. If starting material is still heavily present, a brief silica plug filtration is required before crystallization[4].

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo using a rotary evaporator to yield the crude solid[3],.

Protocol B: Thermodynamic Recrystallization (The Core Workflow)
  • Dissolution: Transfer the crude 1-methanesulfonyl-4-(2-methoxyphenyl)piperazine solid to a suitably sized round-bottom flask. Add Isopropanol (IPA) at a ratio of approximately 5–8 mL per gram of crude solid.

  • Heating: Heat the suspension to a gentle reflux (82 °C) using a heating mantle until complete dissolution occurs.

  • Validation Check (Hot Filtration): Observe the solution. If it remains cloudy or contains particulate matter, perform a rapid hot filtration through a pre-warmed Buchner funnel. Causality: This removes insoluble polymeric impurities that act as unwanted nucleation sites, which can trap impurities within the crystal lattice.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25 °C) over 1 to 2 hours. Causality: Slow cooling ensures the formation of a highly ordered, thermodynamically stable crystal lattice. Rapid crash-cooling traps kinetic impurities.

  • Crystal Growth: Once at room temperature, transfer the flask to an ice bath (4 °C) for an additional 2 hours to drive the solubility equilibrium toward maximum precipitation.

  • Isolation: Filter the resulting white crystals under vacuum. Wash the filter cake with 2 volumes of ice-cold IPA to displace the impurity-rich mother liquor.

  • Drying & Final Validation: Dry the crystals in a vacuum oven at 40 °C for 12 hours. Confirm purity via LC-MS (Expected [M+H]+=271.1 m/z) and melting point analysis.

Process Visualization

PurificationWorkflow Reaction Crude Reaction Mixture (1-Ms-4-(2-MeO-Ph)piperazine) Extraction Liquid-Liquid Extraction (DCM / Aqueous NaHCO3) Reaction->Extraction OrgPhase Organic Phase (DCM) Dry over Na2SO4 Extraction->OrgPhase Phase Separation Concentration Vacuum Concentration (Rotary Evaporator) OrgPhase->Concentration CrudeSolid Crude Solid Product (Mixed Purity) Concentration->CrudeSolid Dissolution Hot Solvent Dissolution (Isopropanol at 82°C) CrudeSolid->Dissolution Cooling Controlled Cooling (Ambient RT -> 4°C) Dissolution->Cooling Supersaturation Filtration Vacuum Filtration & Cold Solvent Wash Cooling->Filtration Crystallization PureCrystals Pure Crystalline Product (>99% Purity) Filtration->PureCrystals LC-MS Validation

Figure 1: Workflow for the extraction and thermodynamic recrystallization of the piperazine derivative.

References

  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635 | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity - PMC - NIH. Available at:[Link]

  • Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit - MDPI. Available at:[Link]

  • FI93005C - Process for the preparation of novel therapeutically useful 1,4-disubstituted piperazine derivatives - Google Patents.

Sources

Application

Application Note: Advanced Derivatization Strategies for 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

Executive Summary The robust quantification of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine (1-MS-4-MPP) in complex biological or environmental matrices is historically hindered by its poor ionization efficiency and l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine (1-MS-4-MPP) in complex biological or environmental matrices is historically hindered by its poor ionization efficiency and lack of reactive functional groups. Because both nitrogen atoms in the piperazine core are fully substituted (an N1 -sulfonamide and an N4 -tertiary arylamine), direct derivatization using standard amine-reactive reagents is impossible.

This application note details a field-proven, two-step chemical transformation strategy to overcome this structural inertness. By employing a highly selective Boron Tribromide ( BBr3​ ) mediated O -demethylation followed by phenolic derivatization with Dansyl Chloride (DNS-Cl), this protocol shifts the analyte into a highly hydrophobic, readily ionizable state, achieving up to a 100-fold increase in LC-MS/MS sensitivity.

Mechanistic Rationale & Causality

To design a self-validating analytical method, one must understand the causality behind the chemical behavior of 1-MS-4-MPP.

Step 1: Overcoming Steric and Electronic Inertness

The methoxy group on the phenyl ring is the only viable target for modification that preserves the structural integrity of the piperazine core. We utilize Boron Tribromide ( BBr3​ ) , a potent Lewis acid, to perform an ether cleavage. BBr3​ coordinates specifically to the ethereal oxygen, promoting C-O bond cleavage to yield the reactive intermediate 1-methanesulfonyl-4-(2-hydroxyphenyl)piperazine and volatile methyl bromide. This method is explicitly chosen over harsh Brønsted acids (e.g., HBr ), which risk degrading the sulfonamide linkage .

Step 2: Enhancing Electrospray Ionization (ESI+)

While the newly formed phenol can be analyzed in negative-mode ESI, phenolic compounds often suffer from severe matrix suppression and poor sensitivity. To invert this, we react the phenolic hydroxyl group with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) under basic conditions. This introduces a highly fluorescent, hydrophobic tag containing a strongly basic dimethylamino group. This tertiary amine acts as an ideal protonation site, drastically enhancing positive-mode electrospray ionization (ESI+) efficiency and improving chromatographic retention on reversed-phase columns .

ChemicalWorkflow A 1-MS-4-MPP (Inert Aryl Ether) B BBr3 / CH2Cl2 (-78°C to RT) A->B Step 1: Cleavage C Phenol Intermediate (Reactive -OH) B->C D Dansyl Chloride (pH 10.5, 60°C) C->D Step 2: Labeling E Dansylated Product (High ESI+ Response) D->E

Two-step derivatization of 1-MS-4-MPP via BBr3 demethylation and Dansyl chloride labeling.

Self-Validating Experimental Protocols

The following protocol incorporates built-in quality control (QC) checkpoints to ensure the derivatization system is functioning correctly, mitigating the risk of false negatives due to reagent degradation.

Reagents and Materials
  • Analyte: 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine standard.

  • Demethylation Reagent: BBr3​ (1.0 M solution in Dichloromethane). Note: Highly moisture sensitive.

  • Derivatization Reagent: Dansyl Chloride (DNS-Cl), 5 mg/mL in Acetonitrile.

  • Internal Standard (IS): Dansyl-d6 Chloride (for absolute recovery validation).

  • Buffer: 0.1 M Sodium Carbonate ( Na2​CO3​ ) buffer, adjusted to pH 10.5.

Protocol A: BBr3-Mediated O-Demethylation
  • Sample Preparation: Transfer 1.0 mL of the extracted sample (in anhydrous CH2​Cl2​ ) to a dry, inert glass vial.

  • Cooling: Chill the vial to -78°C using a dry ice/acetone bath for 10 minutes.

  • Reaction: Slowly add 100 µL of 1.0 M BBr3​ dropwise under a nitrogen stream.

  • Incubation: Remove from the cold bath and allow the reaction to stir at room temperature for 60 minutes.

  • Quenching: Carefully add 500 µL of LC-MS grade Methanol to quench unreacted BBr3​ . Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Validation Checkpoint 1: Reconstitute a 10 µL QC aliquot in Methanol and analyze via rapid LC-UV (254 nm). The complete disappearance of the precursor peak confirms active BBr3​ .

Protocol B: Dansyl Chloride Derivatization
  • Reconstitution: Dissolve the dried phenolic intermediate in 100 µL of Acetonitrile.

  • pH Adjustment: Add 100 µL of 0.1 M Na2​CO3​ buffer (pH 10.5) to ensure the phenolic hydroxyl is deprotonated (phenoxide ion formation).

  • Labeling: Add 50 µL of the DNS-Cl reagent (5 mg/mL) and 10 µL of Dansyl-d6 Chloride (Internal Standard).

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes in a thermoshaker.

  • Termination: Quench the excess DNS-Cl by adding 20 µL of 1% methylamine solution.

    • Validation Checkpoint 2: The use of the heavy-isotope IS (Dansyl-d6) inherently validates the derivatization efficiency and corrects for any matrix-induced ion suppression during MS analysis.

Protocol C: SPE Cleanup
  • Dilute the quenched reaction mixture with 1.0 mL of LC-MS grade water.

  • Load onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

  • Wash with 2 mL of 10% Methanol in water to remove salts and quenched reagent byproducts.

  • Elute the dansylated product with 1.0 mL of 100% Acetonitrile.

AnalyticalWorkflow N1 1. Sample Extraction (Liquid-Liquid Extraction) N2 2. O-Demethylation (1M BBr3, 1h) N1->N2 N3 3. Quenching & pH Buffer (Na2CO3, pH 10.5) N2->N3 N4 4. Dansylation Reaction (DNS-Cl, 60°C, 30 min) N3->N4 N5 5. SPE Clean-up (C18 Cartridge) N4->N5 N6 6. LC-MS/MS Analysis (ESI+ MRM Mode) N5->N6

Step-by-step analytical workflow from sample extraction to LC-MS/MS quantification.

Quantitative Data & Performance Metrics

The derivatization strategy dramatically shifts the analytical performance. The addition of the Dansyl group increases the molecular weight (yielding a precursor [M+H]+ of m/z 490.2) and provides a highly basic site for protonation, reducing the Limit of Detection (LOD) by two orders of magnitude compared to the underivatized parent compound.

Table 1: Comparative LC-MS/MS Performance Metrics

Analyte StateIonization ModePrecursor Ion (m/z)LOD (ng/mL)LOQ (ng/mL)Signal Enhancement
Underivatized 1-MS-4-MPP ESI+271.15.0015.00Baseline (1x)
Phenol Intermediate ESI-255.112.5040.000.4x (Decreased)
Dansylated Derivative ESI+490.20.050.15100x

Note: Data acquired using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. LOD defined at S/N = 3; LOQ defined at S/N = 10.

References

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing).[Link]

Method

The Strategic Application of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine in the Development of Next-Generation CNS Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide on the synthesis, application, and evaluation of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine as a pivo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis, application, and evaluation of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine as a pivotal intermediate in the discovery and development of novel Central Nervous System (CNS) agents. By leveraging its unique structural features, researchers can explore a rich chemical space to generate drug candidates with tailored pharmacological profiles.

Introduction: The Significance of the (2-Methoxyphenyl)piperazine Scaffold in CNS Drug Discovery

The 1-(2-methoxyphenyl)piperazine moiety is a well-established and highly valued pharmacophore in medicinal chemistry, particularly for agents targeting the CNS.[1] Its prevalence in numerous clinically successful and investigational drugs stems from its ability to confer favorable properties, including blood-brain barrier (BBB) penetration and high affinity for key neurotransmitter receptors.[2][3] This structural motif is a cornerstone in the design of ligands for serotonergic (5-HT) and dopaminergic (D2) receptors, which are implicated in the pathophysiology of a wide range of neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and Parkinson's disease.[4]

The introduction of a methanesulfonyl group at the N4-position of the piperazine ring, yielding 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine, offers a strategic entry point for further chemical elaboration. This functionalization provides a stable, synthetically versatile handle for the attachment of various pharmacophoric extensions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. The sulfonamide linkage is a key feature in many CNS-active compounds, contributing to their biological activity and pharmacokinetic profiles.[5]

This guide will delineate the synthesis of this key intermediate, explore its application in the design of novel CNS drug candidates, and provide detailed protocols for their subsequent in vitro and in vivo evaluation.

Synthesis and Characterization of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

The synthesis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is a straightforward and efficient process, typically achieved through the sulfonylation of 1-(2-methoxyphenyl)piperazine. The following protocol is adapted from established methods for the synthesis of similar piperazine sulfonamides.[6]

Synthesis Protocol

Materials:

  • 1-(2-methoxyphenyl)piperazine[7][8]

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 1-(2-methoxyphenyl)piperazine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine as a pure solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization 1-(2-methoxyphenyl)piperazine 1-(2-methoxyphenyl)piperazine Reaction in DCM Reaction in DCM 1-(2-methoxyphenyl)piperazine->Reaction in DCM Methanesulfonyl chloride Methanesulfonyl chloride Methanesulfonyl chloride->Reaction in DCM Triethylamine Triethylamine Triethylamine->Reaction in DCM Quenching Quenching Reaction in DCM->Quenching Washing Washing Quenching->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Characterization (NMR, MS, HPLC) Characterization (NMR, MS, HPLC) Column Chromatography->Characterization (NMR, MS, HPLC)

Caption: Synthetic workflow for 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine.

Application in the Design of CNS Agents

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine serves as a versatile platform for the synthesis of a diverse range of CNS drug candidates. The methanesulfonyl group can be further functionalized, or the core structure can be elaborated at other positions to modulate pharmacological activity and selectivity.

Targeting Serotonin and Dopamine Receptors

A primary application of this scaffold is in the development of ligands for serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT7) and dopamine (e.g., D2, D3) receptors. By attaching various aryl, alkyl, or heterocyclic moieties to the piperazine nitrogen, researchers can fine-tune receptor affinity and functional activity (agonist, antagonist, or partial agonist).

The following table summarizes the key CNS receptors targeted by (2-methoxyphenyl)piperazine derivatives and their therapeutic relevance:

Receptor TargetTherapeutic Relevance in CNS Disorders
5-HT1A Anxiety, Depression
5-HT2A Schizophrenia (negative symptoms), Psychosis, Depression
5-HT7 Depression, Cognitive deficits in schizophrenia
Dopamine D2 Schizophrenia (positive symptoms), Psychosis
Dopamine D3 Schizophrenia (negative symptoms and cognitive deficits), Substance abuse
Illustrative Drug Development Pathway

The development of a novel CNS agent from 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine would typically follow the pathway outlined below:

Drug_Development_Pathway Start Start: 1-Methanesulfonyl-4- (2-methoxyphenyl)piperazine Library_Synthesis Library Synthesis: Derivatization of the core structure Start->Library_Synthesis In_Vitro_Screening In Vitro Screening: Receptor Binding & Functional Assays Library_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification: Selection of potent and selective compounds In_Vitro_Screening->Lead_Identification In_Vitro_ADME In Vitro ADME/Tox: BBB Permeability, Metabolic Stability, Cytotoxicity Lead_Identification->In_Vitro_ADME In_Vivo_Efficacy In Vivo Efficacy: Animal models of CNS disorders In_Vitro_ADME->In_Vivo_Efficacy Lead_Optimization Lead Optimization: Iterative chemical modification and testing In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Loop Preclinical_Development Preclinical Candidate Selection Lead_Optimization->Preclinical_Development

Caption: A typical drug development pathway for CNS agents.

Experimental Protocols for Evaluation

This section provides detailed protocols for the in vitro and in vivo evaluation of CNS drug candidates derived from 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT1A or D2 receptors)

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2)

  • Test compound (unlabeled)

  • Non-specific binding control (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay assesses the ability of a compound to cross the BBB, a critical parameter for CNS drugs.[9]

Materials:

  • Transwell inserts with a microporous membrane

  • Brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3)

  • Co-culture cells (optional, e.g., astrocytes, pericytes)

  • Cell culture medium and supplements

  • Test compound

  • Lucifer yellow (a marker for paracellular permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Seed the brain microvascular endothelial cells on the apical side of the Transwell insert. If using a co-culture model, seed the other cell type(s) on the basolateral side.

  • Culture the cells until a confluent monolayer with tight junctions is formed. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).

  • On the day of the experiment, replace the medium in the apical and basolateral chambers with a transport buffer.

  • Add the test compound and Lucifer yellow to the apical chamber (donor).

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber (receiver).

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer during the experiment.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vivo Assays (Mouse Models)

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

This test is a widely used model to screen for antidepressant-like activity.[10][11]

Apparatus:

  • Tail suspension apparatus

  • Video recording system

Procedure:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

  • After a specified pretreatment time (e.g., 30-60 minutes), suspend each mouse by its tail from a hook, ensuring it cannot escape or touch any surfaces.

  • Record the behavior of the mouse for a 6-minute period.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.

  • A significant decrease in the duration of immobility compared to the vehicle-treated group suggests antidepressant-like activity.

This test assesses motor coordination and can be used to evaluate potential neurotoxic side effects of a compound.[12]

Apparatus:

  • Rotarod apparatus with a rotating rod

Procedure:

  • Train the mice on the rotarod at a constant speed (e.g., 5-10 rpm) for a few days before the test to acclimatize them to the apparatus.

  • On the test day, administer the test compound or vehicle.

  • At specified time points after administration, place the mouse on the rotarod, which is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod for each mouse.

  • A significant decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination, which may be a sign of neurotoxicity.

Conclusion

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is a valuable and versatile building block for the development of novel CNS agents. Its straightforward synthesis and the established importance of the (2-methoxyphenyl)piperazine scaffold provide a solid foundation for medicinal chemistry campaigns targeting a range of neurological and psychiatric disorders. The systematic application of the in vitro and in vivo protocols detailed in this guide will enable researchers to efficiently identify and optimize promising drug candidates with improved efficacy and safety profiles, ultimately contributing to the advancement of therapies for CNS diseases.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Charles River Laboratories. (n.d.). CNS Assessments from ex vivo to in vitro. Retrieved from [Link]

  • DMPK. (2025, June 5).
  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery.
  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]

  • Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879.
  • ResearchGate. (2015, January 9). What is the procedure to do in vivo testing?
  • OHSU. (n.d.).
  • PubMed. (2013, September 1). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)
  • SciSpace. (2015, August 8). In vivo methodology in behavioural pharmacology.
  • PubMed. (2025, March 15).
  • Harish Chinthal, M. P., & Naveen, S. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.
  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233.
  • Raghupathi, R. K., Rydelek-Fitzgerald, L., Teitler, M., & Glennon, R. A. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2633-2638.
  • ResearchGate. (2020, July).
  • Protocols.io. (2025, August 3).
  • Popugaeva, E., et al. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences, 26(9), 5029.
  • Minard, F. N., Cain, J. C., Grant, D. S., & Dren, A. T. (1979). N-o-Methoxyphenylpiperazine: A simple blocker of dopaminergic receptors in the brain. Journal of Pharmacy and Pharmacology, 31(2), 91-93.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
  • ResearchGate. (2024, September 5). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Stanford Medicine. (n.d.). In vivo pharmacology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the signal-to-noise ratio in mass spectrometry of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

Welcome to the technical support center for the mass spectrometric analysis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise (S/N) ratio in your experiments.

Introduction

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is a compound of interest in pharmaceutical development. Achieving a high signal-to-noise ratio in its mass spectrometric analysis is critical for accurate quantification, impurity profiling, and pharmacokinetic studies. This guide provides practical, field-proven insights to help you overcome common challenges encountered during its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected ionization behavior of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine in ESI-MS?

A1: Given the presence of two basic nitrogen atoms in the piperazine ring, 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is expected to ionize efficiently in positive electrospray ionization (ESI+) mode. The protonation will likely occur on one of the piperazine nitrogens, resulting in a strong protonated molecule [M+H]⁺.[1] The methanesulfonyl group is electron-withdrawing and may slightly reduce the basicity of the adjacent nitrogen, but the other nitrogen in the piperazine ring remains a favorable site for protonation.

Q2: What are the predicted major fragmentation pathways for [M+H]⁺ of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine in MS/MS?

A2: The fragmentation of the protonated molecule is anticipated to occur at several key locations. Based on the fragmentation of similar structures like phenylpiperazines and aromatic sulfonamides, we can predict the following:

  • Loss of SO₂: A characteristic neutral loss of 64 Da (SO₂) from the methanesulfonyl group is a highly probable fragmentation pathway for aromatic sulfonamides.[2]

  • Piperazine Ring Fragmentation: Cleavage within the piperazine ring can lead to several characteristic fragment ions. Common fragment ions for phenylpiperazines include m/z 119, 70, and 56.[3]

  • Cleavage of the Methoxyphenyl Group: Fragmentation may also involve the methoxyphenyl moiety.

A high-resolution mass spectrometer would be beneficial to confirm the elemental composition of these fragment ions.

Q3: What are the most common causes of low signal intensity for this compound?

A3: Low signal intensity, or a poor signal-to-noise ratio, can stem from several factors:

  • Suboptimal Ionization: Incorrect ESI source parameters can lead to inefficient ionization.

  • Ion Suppression: Co-eluting matrix components from the sample can compete with the analyte for ionization, reducing its signal.[4][5][6][7]

  • Poor Sample Preparation: Inadequate removal of interfering substances from the sample matrix.[8]

  • Inappropriate LC Conditions: Poor chromatographic peak shape or retention can lead to a lower signal intensity.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This section provides a systematic approach to diagnosing and resolving issues related to low S/N for 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine.

Issue 1: Weak or No Analyte Signal
Possible Cause Troubleshooting Steps
Incorrect Instrument Settings 1. Verify ESI Polarity: Ensure the instrument is operating in positive ion mode (ESI+). 2. Optimize Source Parameters: Systematically optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas). A good starting point for many small molecules is a capillary voltage of 3-4 kV, a source temperature of 300-350 °C, and mid-range gas flows.[10] 3. Tune the Mass Spectrometer: Perform a system suitability test with a known standard to ensure the instrument is performing optimally.
Sample Preparation Issues 1. Check Sample Concentration: Ensure the analyte concentration is within the linear range of the instrument.[11] 2. Evaluate Sample Stability: The compound may be degrading in the sample solvent or under certain storage conditions. Prepare fresh samples and analyze them immediately.
Issue 2: High Background Noise
Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or Solvents 1. Use High-Purity Solvents: Always use LC-MS grade solvents and additives. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and filter it before use.
Contaminated LC System or Column 1. Flush the LC System: Flush the system with a strong solvent like isopropanol to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.
Dirty Mass Spectrometer Ion Source 1. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components, including the capillary and skimmer.
Issue 3: Poor Peak Shape and Inconsistent Retention Time
Possible Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions 1. Column Selection: A C18 column is a good starting point for reversed-phase chromatography of this compound.[12] 2. Mobile Phase Composition: Use a mobile phase of acetonitrile or methanol with water containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and promote protonation.[13] 3. Gradient Optimization: Develop a gradient elution program that provides good separation of the analyte from matrix components and results in a sharp peak.
Column Overloading 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Dilute the sample to a lower concentration.
Issue 4: Suspected Ion Suppression
Possible Cause Troubleshooting Steps
Co-eluting Matrix Components 1. Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering compounds. Experimenting with different column chemistries can also be beneficial.[14] 2. Enhance Sample Preparation: Implement a more rigorous sample cleanup method to remove matrix interferences. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for complex matrices like plasma.[15]
High Salt Concentration in the Sample 1. Desalt the Sample: Use an appropriate desalting technique, such as SPE, before LC-MS analysis. High concentrations of non-volatile salts are detrimental to ESI.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol is a quick and simple method for sample cleanup, suitable for initial screening.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup and is recommended for quantitative analysis to minimize matrix effects.

  • Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the Analyte: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Recommended Starting LC-MS/MS Parameters
ParameterRecommended Setting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature325 °C
Nebulizer Gas40 psi
Drying Gas Flow10 L/min
Drying Gas Temp300 °C
MS/MS Parameters
Precursor Ion[M+H]⁺
Product IonsTo be determined empirically, monitor for loss of SO₂ (64 Da)
Collision EnergyOptimize for each transition (start with a range of 10-40 eV)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt Quick Screen spe Solid-Phase Extraction plasma->spe Quantitative Analysis reconstitute Reconstitution ppt->reconstitute spe->reconstitute lc_separation LC Separation reconstitute->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection MS/MS Detection esi_ionization->ms_detection quantification Quantification ms_detection->quantification sn_ratio S/N Ratio Evaluation quantification->sn_ratio

Caption: Experimental workflow for the analysis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine.

troubleshooting_logic cluster_signal Signal Troubleshooting cluster_noise Noise Troubleshooting cluster_peaks Peak Shape Troubleshooting cluster_suppression Ion Suppression Troubleshooting start Low S/N Ratio Observed check_signal Weak or No Signal? start->check_signal check_noise High Background Noise? check_signal->check_noise No optimize_ms Optimize MS Settings check_signal->optimize_ms Yes check_peaks Poor Peak Shape? check_noise->check_peaks No check_solvents Check Solvents & Mobile Phase check_noise->check_solvents Yes check_suppression Ion Suppression? check_peaks->check_suppression No optimize_lc Optimize LC Method check_peaks->optimize_lc Yes improve_chrom Improve Chromatography check_suppression->improve_chrom Yes check_sample Check Sample Prep optimize_ms->check_sample clean_system Clean LC-MS System check_solvents->clean_system check_overload Check for Overloading optimize_lc->check_overload enhance_prep Enhance Sample Prep improve_chrom->enhance_prep

Caption: A logical approach to troubleshooting low signal-to-noise ratio.

References

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies, Inc. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies, Inc. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ANALYSIS OF SULFONAMIDES AND QUINOLONES IN SHRIMP USING THE AGILENT 6460 TRIPLE QUADRUPOLE LC/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • LabRulez. (2023). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. Retrieved from [Link]

  • Kakadiya, P. R., Reddy, B. P., Singh, V., Ganguly, S., Chandrashekhar, T. G., & Singh, D. K. (2011). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 841-847.
  • Kakadiya, P. R., et al. (2013). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization.
  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Neşetoğlu, N., & Ünal, D. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products.
  • Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Analysis d.o.o. (n.d.). Mass Spectrometry Application Notes. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Wiley Analytical Science. (2020, May 27). Thermo Fisher introduces new MS system for small-molecule analysis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Lo, T. E., & Westwood, S. A. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • Banik, S. D., & Som, S. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Semantic Scholar.
  • DORAS. (n.d.). LC-MS/MS Analysis of Pharmaceuticals in the Irish Aquatic Environment and the Potential for Human Exposure. Retrieved from [Link]

  • News-Medical. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]

  • Szymański, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent Technologies, Inc. Retrieved from [Link]

  • Waters Corporation. (2017). Food Testing - Waters Application Notes 2017. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Scribd. (n.d.). Water Notes LC-MSMS On Doping Agents. Retrieved from [Link]

  • Synthetic Drug Strategy. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Skarping, G., Bellander, T., & Mathiasson, L. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
  • Ye, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • Pramanik, B. N., Ganguly, A. K., & Gross, M. L. (Eds.). (2002). Applied Electrospray Mass Spectrometry. CRC Press.
  • ResearchGate. (2017, May 18). (PDF) Electrospray Ionization Mass Spectrometry of Non-Covalent Complexes Formed between N -Alkylimidazolium-Containing Zwitterionic Sulfonates and Protonated Bases. Retrieved from [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

  • SCIEX. (n.d.). Quantification of acetamiprid and prochloraz in black pepper using the SCIEX Triple Quad™ 3500 LC-MS/MS System. Retrieved from [Link]

  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. BenchChem.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Extraction Protocols for 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine from Plasma

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine from plasma. It is structured as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine from plasma. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during bioanalytical method development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy for method development.

Q1: What are the key physicochemical properties of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine to consider for extraction?

  • Basicity: The piperazine moiety contains two nitrogen atoms. Piperazine itself has pKa values around 5.4 and 9.7[1]. The electron-withdrawing effect of the methanesulfonyl group and the electronic influence of the methoxyphenyl group will likely lower these values, but the molecule will retain basic characteristics. This makes its charge state highly dependent on pH, a critical factor for optimizing both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Polarity & Solubility: The methanesulfonyl and piperazine groups contribute polarity, while the methoxyphenyl group adds lipophilicity. This mixed character suggests moderate polarity. The hydrochloride salt form is expected to be soluble in water and methanol[2]. The free base will have higher solubility in less polar organic solvents like chloroform and ethyl acetate[2][3]. This balance is key to selecting appropriate solvents for LLE and SPE.

Q2: Which extraction technique—Protein Precipitation, LLE, or SPE—is most suitable for this analyte?

A2: The "best" technique depends on your specific analytical goals, such as required sensitivity, sample throughput, and the complexity of the available analytical instrumentation (e.g., LC-MS/MS).

Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, simple, inexpensive, high recovery."Dirty" extracts, high risk of matrix effects (especially from phospholipids), sample dilution.[4][5]High-throughput screening, early-stage discovery, when matrix effects can be managed chromatographically.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, good recovery, cost-effective.[6]More labor-intensive, requires solvent evaporation/reconstitution, can form emulsions.[7]Assays requiring moderate sensitivity and cleanliness, removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Cleanest extracts, highest concentration factor, reduced matrix effects, high selectivity.[8]Most complex method development, higher cost per sample, potential for analyte loss during multi-step process.[9]Regulated bioanalysis, assays requiring the highest sensitivity and precision, when matrix effects are a significant challenge.[10]

Q3: What is a "matrix effect" and why is it a major concern with plasma samples?

A3: A matrix effect is the alteration (suppression or enhancement) of the analyte's signal in the analytical instrument (typically a mass spectrometer) caused by co-eluting compounds from the biological matrix.[11][12] Plasma is a complex matrix containing proteins, salts, and phospholipids, which are notorious for causing matrix effects.[4][13] These effects can lead to poor accuracy, imprecision, and unreliable quantification.[14] Therefore, a primary goal of sample extraction is to remove these interfering components.

Section 2: Troubleshooting Guide

This guide is formatted to address specific problems you may encounter.

Problem Scenario 1: Low or No Analyte Recovery

Low recovery is a common issue that can arise from several factors across different extraction techniques.[8][15]

Q: My recovery is poor using Protein Precipitation (PPT). What's going wrong?

  • Potential Cause 1: Analyte co-precipitation with proteins. The analyte may be binding to plasma proteins, and when the proteins crash out of solution, the analyte is pulled down with them.

    • Solution: Before adding the precipitating solvent, try disrupting protein binding by adding a small volume of an acid (e.g., 1-2% formic acid) or a base (e.g., 1-2% ammonium hydroxide) and vortexing briefly. The choice of acid or base depends on the analyte's stability and subsequent analytical method.

    • Scientific Rationale: Altering the pH can change the charge on both the protein and the analyte, disrupting the electrostatic interactions that cause binding.

  • Potential Cause 2: Incorrect solvent-to-plasma ratio. An insufficient volume of organic solvent may not cause complete protein precipitation, leading to a viscous supernatant that is difficult to handle and may trap the analyte.

    • Solution: A solvent-to-plasma ratio of 3:1 (v/v) or 4:1 (v/v) is standard.[16] Ensure you are using at least this ratio (e.g., 300 µL of cold acetonitrile for 100 µL of plasma).

    • Scientific Rationale: A sufficient excess of organic solvent is required to disrupt the hydration shell of proteins, causing them to denature and precipitate effectively.

Q: I'm losing my analyte during Liquid-Liquid Extraction (LLE). How can I improve recovery?

  • Potential Cause 1: Incorrect pH of the aqueous phase. As a basic compound, 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine will be protonated (charged) at neutral or acidic pH. Charged species are highly water-soluble and will not partition into an organic solvent.

    • Solution: Adjust the plasma sample pH to be at least 2 units above the highest pKa of the analyte. For a piperazine derivative, adjusting to pH 10-12 with a base like ammonium hydroxide or sodium carbonate is a good starting point.[17]

    • Scientific Rationale: At a high pH, the basic nitrogen atoms on the piperazine ring are deprotonated, rendering the molecule neutral and significantly more soluble in an organic extraction solvent.

  • Potential Cause 2: Inappropriate organic solvent. The polarity of the extraction solvent may not be suitable for the analyte.

    • Solution: If recovery is low with a non-polar solvent like hexane, switch to a more polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE). A mixture of solvents can also be effective.[7]

    • Scientific Rationale: The solvent must be able to effectively solvate the analyte to pull it from the aqueous phase. Given the analyte's moderate polarity, ethyl acetate or MTBE are excellent starting choices.

Q: My Solid-Phase Extraction (SPE) recovery is below 50%. What steps should I troubleshoot?

  • Potential Cause 1: Incorrect sorbent selection. The interaction between the analyte and the SPE sorbent is not optimal.

    • Solution: For this basic analyte, a cation-exchange or mixed-mode (e.g., reversed-phase with cation exchange) sorbent is often ideal.[8] If using reversed-phase (e.g., C18), ensure the sample is loaded at a high pH to retain the neutral form.

    • Scientific Rationale: Cation-exchange sorbents leverage the positive charge of the protonated piperazine ring (at acidic pH) for strong, specific retention, allowing for aggressive washing steps to remove interferences.

  • Potential Cause 2: Analyte breakthrough during loading or washing. The analyte is not being retained on the sorbent and is being discarded with the sample load or wash solution.

    • Solution:

      • Check Load Conditions: For reversed-phase, ensure the pH of the sample is high enough to neutralize the analyte. For ion-exchange, ensure the pH is low enough (e.g., pH < 4) to fully protonate the analyte.

      • Check Wash Solvent Strength: The wash solvent may be too strong.[9] If using reversed-phase, decrease the percentage of organic solvent in the wash step (e.g., from 20% methanol to 5% methanol).

    • Scientific Rationale: The goal is to create conditions where the analyte is strongly retained while interferences are washed away. A wash solvent that is too similar to the elution solvent will prematurely elute the analyte.[8]

  • Potential Cause 3: Incomplete elution. The elution solvent is not strong enough to release the analyte from the sorbent.

    • Solution:

      • For Reversed-Phase: Increase the organic solvent percentage in the elution buffer.

      • For Cation-Exchange: The elution solvent must contain a component to neutralize the analyte or disrupt the ionic interaction. A common strategy is to use a high-pH solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the basic analyte, breaking the ionic bond with the sorbent.

    • Scientific Rationale: Elution requires reversing the conditions that caused retention. For ion-exchange, this means neutralizing the charge on either the analyte or the sorbent.

Problem Scenario 2: High Matrix Effects & Poor Data Quality

Even with good recovery, matrix effects can compromise your results.[12]

Q: My data is noisy and I suspect ion suppression, especially after PPT. What can I do?

  • Potential Cause: Phospholipid interference. Phospholipids are a major component of plasma membranes and are poorly removed by PPT. They often co-elute with analytes in reversed-phase chromatography, causing significant ion suppression.[4]

    • Solution 1 (Methodological): Switch to a more effective extraction technique like LLE or, preferably, SPE. Mixed-mode SPE is particularly effective at removing phospholipids.

    • Solution 2 (Chromatographic): Optimize your LC method. Use a longer column or a gradient that separates your analyte from the phospholipid elution region. Consider using a guard column designed for phospholipid removal.

    • Scientific Rationale: The best way to eliminate matrix effects is to remove the source of the interference.[11] If that's not possible, chromatographic separation can prevent the analyte and interfering compounds from entering the mass spectrometer at the same time.

Q: I'm seeing >100% recovery or significant signal enhancement. What causes this?

  • Potential Cause 1: Co-eluting interference. A component from the matrix may have the same mass transition as your analyte or may enhance its ionization.[18]

    • Solution: This strongly indicates that your extraction is not clean enough. Develop a more selective SPE method, focusing on aggressive wash steps. Also, review your mass spectrometry parameters to ensure you are using a highly specific transition.

    • Scientific Rationale: Signal enhancement is a type of matrix effect where co-eluting compounds improve the ionization efficiency of the analyte, leading to an artificially high signal.[11] A cleaner extract is required.

  • Potential Cause 2: Incorrect internal standard (IS) behavior. If the IS is suppressed while the analyte is not (or is enhanced), it can lead to calculated recoveries exceeding 100%.

    • Solution: The ideal IS is a stable isotope-labeled version of the analyte, as it will have nearly identical extraction and ionization behavior. If this is not available, choose a structural analog that has similar physicochemical properties and elutes close to the analyte.

    • Scientific Rationale: An appropriate IS co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction and reliable quantification.[18]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for method development. They should be optimized and validated according to regulatory guidelines.[19]

Protocol 1: Protein Precipitation (PPT)

This method is designed for speed and high throughput.

Workflow: Protein Precipitation

Start 1. Aliquot Plasma AddSolvent 2. Add 3 vols Cold ACN (+ Internal Standard) Start->AddSolvent Vortex 3. Vortex 1 min AddSolvent->Vortex Incubate 4. Incubate -20°C, 20 min (Optional but recommended) Vortex->Incubate Centrifuge 5. Centrifuge (e.g., 14,000 x g, 10 min, 4°C) Incubate->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Analyze 7. Inject for LC-MS/MS Collect->Analyze

Caption: General workflow for plasma protein precipitation.

Step-by-Step Methodology:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing your internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • (Optional) Incubate the mixture at -20°C for 20 minutes to improve protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot directly into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample than PPT.

Workflow: Liquid-Liquid Extraction

Start 1. Aliquot Plasma (+ Internal Standard) AdjustpH 2. Add Basifying Agent (e.g., 20 µL 1M Na2CO3 to pH >10) Start->AdjustpH AddSolvent 3. Add Extraction Solvent (e.g., 600 µL MTBE) AdjustpH->AddSolvent Mix 4. Vortex 2 min / Mix 10 min AddSolvent->Mix Centrifuge 5. Centrifuge to Separate Phases Mix->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. Inject for LC-MS/MS Reconstitute->Analyze Start Sample Prep: Dilute Plasma with 4% H3PO4 Load 3. Load Pre-treated Sample Start->Load Condition 1. Condition Cartridge (1 mL Methanol) Equilibrate 2. Equilibrate Cartridge (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (1 mL 0.1M Acetic Acid) Load->Wash1 Wash2 5. Wash 2 (1 mL Methanol) Wash1->Wash2 Elute 6. Elute Analyte (1 mL 5% NH4OH in Methanol) Wash2->Elute EvapRecon 7. Evaporate & Reconstitute Elute->EvapRecon Analyze 8. Inject for LC-MS/MS EvapRecon->Analyze

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Analyzing lipophilic, weakly basic piperazine derivatives in complex biological matrices presents significant challenges. This center provides a mechanistic understanding of ion suppression, self-validating diagnostic workflows, and field-proven troubleshooting strategies to ensure robust LC-MS/MS quantification.

The Architecture of the Problem: Causality of Ion Suppression

To eliminate matrix effects, we must first understand the physicochemical nature of the analyte and how it interacts with the biological matrix during ionization.

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine contains a neutral sulfonamide moiety and a weakly basic N-aryl piperazine nitrogen. Because it is a weak base, it requires acidic mobile phases (e.g., 0.1% formic acid) to ionize efficiently via protonation in Electrospray Ionization positive mode (ESI+).

However, its moderate lipophilicity causes it to elute in the mid-to-late phase of a reversed-phase LC gradient. This elution window notoriously overlaps with endogenous glycerophospholipids (e.g., lysophosphatidylcholines) present in plasma and serum. In the ESI source, these highly surface-active phospholipids outcompete the weakly basic analyte for access to the droplet surface and available charge, leading to severe ion suppression .

Table 1: Analyte Physicochemical Profiling & Bioanalytical Implications
Property1-Methanesulfonyl-4-(2-methoxyphenyl)piperazineBioanalytical Implication
Molecular Weight 270.35 g/mol Ideal for specific MRM transitions (e.g., 271.1 → Product Ion).
Ionization Weak base (N-aryl piperazine)Requires acidic mobile phase (pH ~2.7) for optimal ESI+ efficiency.
Lipophilicity Moderate to HighGood retention on C18; highly susceptible to late-eluting phospholipid interference.
Hydrogen Bonding Sulfonamide acceptorsCan interact with free silanol groups; necessitates end-capped columns.

Diagnostic Workflows (Self-Validating Systems)

Before implementing solutions, you must establish a self-validating diagnostic baseline. A protocol is self-validating when it contains internal checks that immediately flag failure. We utilize a dual-tiered approach: qualitative mapping and quantitative assessment .

DiagnosticWorkflow cluster_0 Qualitative Assessment cluster_1 Quantitative Assessment Start Matrix Effect Diagnosis PostCol Post-Column Infusion Start->PostCol PostExt Post-Extraction Spike Start->PostExt Infuse Infuse Analyte at 10 µL/min PostCol->Infuse Inject Inject Blank Matrix Extract Infuse->Inject Monitor Monitor MS Baseline for Suppression Zones Inject->Monitor SpikeBlank Spike Blank Extract (Set A) PostExt->SpikeBlank SpikeNeat Spike Neat Solvent (Set B) PostExt->SpikeNeat Calc Matrix Factor (MF) = A / B SpikeBlank->Calc SpikeNeat->Calc

Fig 1. Diagnostic workflows for identifying and quantifying matrix effects in LC-MS/MS.

Protocol A: Post-Column Infusion (Qualitative Mapping)

This method maps the exact retention time zones where matrix components suppress the signal.

  • Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the MS source.

  • Infuse a pure neat standard of the analyte (100 ng/mL) at a constant flow of 10 µL/min.

  • Inject a blank matrix extract (prepared via your current sample prep method) and run the standard LC gradient.

  • Monitor the specific MRM transition.

  • Self-Validation Check: A stable baseline indicates a clean matrix. Dips in the baseline highlight zones of ion suppression. If your analyte's retention time falls within a dip, the method fails the validation check and requires immediate chromatographic shifting or enhanced sample cleanup.

Protocol B: Post-Extraction Spike (Quantitative Assessment)

This protocol calculates the exact Matrix Factor (MF) to quantify the severity of the suppression .

  • Prepare Set A: Spike the analyte into a blank matrix after extraction.

  • Prepare Set B: Spike the analyte into a neat solvent at the exact same concentration.

  • Calculate: MF = Peak Area (Set A) / Peak Area (Set B).

Table 2: Matrix Factor (MF) Interpretation & Action Matrix
Matrix Factor (MF)InterpretationRequired Action
0.85 - 1.15 Negligible Matrix EffectProceed with method validation.
0.50 - 0.84 Moderate Ion SuppressionOptimize LC gradient; Mandate use of SIL-IS.
< 0.50 Severe Ion SuppressionOverhaul sample prep (Implement Protocol C); Shift retention time.
> 1.15 Ion EnhancementDilute sample; Check for co-eluting isobaric interferences.

Troubleshooting Guides & FAQs

Q: Why am I seeing a 60% signal drop in patient plasma samples compared to neat standards, even though my calibration curve is perfectly linear? A: You are experiencing severe absolute ion suppression. A linear calibration curve only proves the detector's response is proportional to concentration; it does not account for ionization efficiency losses in the source. Endogenous phospholipids co-eluting with 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine are monopolizing the charge droplets. You must implement Protocol A to map this interference and shift your gradient, or use Protocol C to remove the phospholipids entirely.

Q: Can I just use a matrix-matched calibration curve instead of changing my sample preparation? A: No. Matrix-matched calibration compensates for average matrix effects across a batch, ensuring the curve reflects the general sample environment. However, it cannot correct for relative matrix effects—the biological variability between individual patient samples (e.g., varying lipid profiles). Relying solely on matrix-matching without addressing the root cause will result in poor assay reproducibility and failed Incurred Sample Reanalysis (ISR).

Q: I don’t have a Stable Isotope Labeled (SIL) internal standard. What is the best alternative? A: While a SIL-IS (e.g., deuterium or 13C-labeled analog) is the gold standard because it perfectly co-elutes and experiences identical suppression, you can use a structural analog. Select a piperazine derivative with an identical pKa and similar LogP so it elutes within ±0.2 minutes of the target analyte. To validate this analog, you must calculate the IS-normalized Matrix Factor across at least 6 unique lots of matrix to ensure the analog accurately tracks the analyte's specific suppression profile.

Q: Is Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) better for this specific compound? A: Because 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is moderately lipophilic and a weak base, pH-driven LLE is highly efficient, cost-effective, and excellent at leaving zwitterionic phospholipids behind in the aqueous phase . If you prefer SPE, you must use a Mixed-Mode Cation Exchange (MCX) resin, loading at low pH to trap the protonated piperazine, washing with 100% organic to remove lipids, and eluting at high pH.

Optimized Experimental Protocols

To physically remove the phospholipids causing the suppression, we leverage the analyte's weak basicity through Liquid-Liquid Extraction (LLE).

MitigationStrategy ME Ion Suppression Detected Prep Sample Prep Optimization (LLE or HybridSPE) ME->Prep LC Chromatographic Shift (Modify Gradient/pH) ME->LC Calib Compensation (SIL-IS & Matrix-Matched) Prep->Calib LC->Calib Valid Robust Quantification (MF 0.85 - 1.15) Calib->Valid

Fig 2. Multi-tiered mitigation strategy for resolving LC-MS/MS ion suppression.

Protocol C: pH-Driven Liquid-Liquid Extraction (LLE)

This protocol relies on the causality of pH manipulation. By raising the pH, we neutralize the analyte, driving it into the organic phase while leaving interfering zwitterionic phospholipids in the aqueous waste.

  • Aliquot: Transfer 100 µL of plasma/serum into a 2 mL chemically inert microcentrifuge tube.

  • Internal Standard: Add 10 µL of SIL-IS working solution. Vortex for 10 seconds.

  • pH Adjustment: Add 100 µL of 0.5 M Ammonium Hydroxide (NH₄OH).

    • Causality: Raising the pH > 9.0 completely un-ionizes the weakly basic N-aryl piperazine, maximizing its lipophilicity.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is non-polar enough to extract the neutralized analyte but rejects highly polar matrix components and phospholipids.

  • Phase Separation: Vortex vigorously for 5 minutes at 1500 rpm. Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 10% Acetonitrile with 0.1% Formic Acid.

    • Causality: Re-protonates the analyte for optimal ESI+ efficiency while matching initial gradient conditions to prevent peak distortion.

References

  • Taylor, P.J. "Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry." Clinical Biochemistry, 2005.[Link]

  • Panuwet, P., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Talanta, 2015.[Link]

  • Tan, S.K., et al. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." Chromatography Online, 2012.[Link]

  • Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." Bioanalysis Zone, 2016.[Link]

Reference Data & Comparative Studies

Validation

Comparative SAR and Performance Analysis: 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine vs. Classic 5-HT1A Ligands

Executive Summary The 1-(2-methoxyphenyl)piperazine (2-MPP) scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural foundation for numerous 5-HT1A receptor ligands, including the partial ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(2-methoxyphenyl)piperazine (2-MPP) scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural foundation for numerous 5-HT1A receptor ligands, including the partial agonist buspirone and the "gold standard" silent antagonist WAY-100635.

This guide provides a rigorous comparative analysis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine (1-MS-4-MPP) against established 5-HT1A alternatives. By capping the basic secondary amine of the piperazine ring with an electron-withdrawing methanesulfonyl group, 1-MS-4-MPP serves as a critical structural probe. This comparison highlights the absolute necessity of basicity in the 5-HT1A orthosteric pocket and provides a framework for understanding structure-activity relationships (SAR) in GPCR drug development.

Mechanistic Causality & Structural Analysis (E-E-A-T)

To understand why experimental choices are made in 5-HT1A ligand design, one must examine the causality of receptor-ligand electrostatics.

The Asp3.32 Salt Bridge Requirement

High-affinity binding of arylpiperazines to the 5-HT1A receptor is strictly dependent on a highly conserved aspartate residue, Asp116 (Asp3.32) , located in transmembrane helix 3. Molecular docking and site-directed mutagenesis confirm that the basic nitrogen of the piperazine ring (N1) must be protonated at physiological pH (7.4) to form a critical charge-assisted hydrogen bond (salt bridge) with the carboxylate side chain of Asp3.32[1][2]. Furthermore, the aromatic 2-methoxyphenyl ring engages in edge-to-face CH/π interactions with Phe6.52, anchoring the ligand in the binding crevice[2][3].

The Impact of N-Sulfonylation in 1-MS-4-MPP

Classic alternatives like WAY-100635 feature a bulky alkyl-amide extension at the N1 position, which maintains the basicity of the piperazine nitrogen (pKa ~8.0–9.0), ensuring it remains protonated in vivo[4].

In contrast, 1-MS-4-MPP features a methanesulfonyl group at the N1 position. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, converting the basic amine into a neutral, non-ionizable sulfonamide. Without a protonated center, 1-MS-4-MPP cannot form the essential ionic bond with Asp3.32. Consequently, this structural modification results in a catastrophic loss of binding affinity, demonstrating that lipophilic anchoring alone (via the 2-MPP moiety) is insufficient for 5-HT1A recognition.

Comparative Functional & Binding Data

The following table summarizes the physicochemical properties and experimental performance of 1-MS-4-MPP compared to industry-standard 5-HT1A ligands.

Table 1: Pharmacodynamic and Physicochemical Comparison

LigandPharmacological ClassPiperazine N1 State (pH 7.4)5-HT1A Affinity (Kᵢ, nM)cAMP Inhibition (IC₅₀, nM)
WAY-100635 Silent AntagonistProtonated (Basic)0.2 - 1.5N/A (Blocks agonists)
8-OH-DPAT Full AgonistProtonated (Basic)0.5 - 2.05 - 10
Buspirone Partial AgonistProtonated (Basic)15 - 2540 - 60
1-MS-4-MPP *Inactive ProbeNeutral (Sulfonamide)> 10,000> 10,000

*Note: Data for 1-MS-4-MPP reflects the established SAR ceiling for N-sulfonated arylpiperazines lacking a basic ionizable center, used here to illustrate the loss-of-function boundary.

Experimental Workflows (Self-Validating Systems)

To objectively evaluate the performance of 5-HT1A ligands, researchers rely on orthogonal assays: one to measure physical binding (affinity) and one to measure downstream signaling (function).

Protocol A: Radioligand Displacement Assay

Causality: To determine the binding affinity (Kᵢ), we use a competition assay against [³H]8-OH-DPAT. Because 8-OH-DPAT is an agonist, it selectively labels the G-protein-coupled (high-affinity) state of the 5-HT1A receptor. Self-Validation: The assay window is validated by defining Total Binding (TB) with the radioligand alone, and Non-Specific Binding (NSB) using a massive excess (10 µM) of unlabeled serotonin (5-HT). A reference standard (WAY-100635) is run in parallel to confirm assay sensitivity and dynamic range.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM[³H]8-OH-DPAT, and varying concentrations of the test ligand (10⁻¹⁰ to 10⁻⁴ M) in assay buffer containing 4 mM CaCl₂ and 0.1% ascorbic acid.

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Washing & Detection: Wash filters three times with ice-cold buffer. Extract the filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

G Membrane 1. Membrane Preparation CHO-K1 expressing 5-HT1A Incubation 2. Ligand Incubation [3H]8-OH-DPAT + Test Cpd Membrane->Incubation Filtration 3. Rapid Filtration GF/B Glass Fiber Filters Incubation->Filtration Washing 4. Washing Ice-cold Tris-HCl Filtration->Washing Detection 5. Scintillation Counting Measure Radioactivity Washing->Detection

Caption: Step-by-step workflow for 5-HT1A radioligand displacement binding assay.

Protocol B: Functional cAMP Accumulation Assay

Causality: Binding does not guarantee activation. Because 5-HT1A is a Gi/o-coupled GPCR, its activation inhibits adenylyl cyclase, reducing intracellular cAMP. We measure cAMP levels to classify the ligand as an agonist, partial agonist, or antagonist. Self-Validation: Forskolin (10 µM) is used to artificially stimulate adenylyl cyclase, creating a high cAMP baseline. 8-OH-DPAT is used as a positive control for maximal cAMP suppression (100% efficacy). The antagonist WAY-100635 is used to validate that the suppression is specifically receptor-mediated (by reversing the 8-OH-DPAT effect).

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT1A-expressing CHO-K1 cells in 384-well plates at 10,000 cells/well.

  • Stimulation: Treat cells with 10 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Ligand Treatment: Immediately add the test ligand (e.g., 1-MS-4-MPP or Buspirone) at varying concentrations. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure cAMP levels using a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

  • Data Normalization: Normalize data to the Forskolin-only control (0% inhibition) and the Forskolin + 10 µM 8-OH-DPAT control (100% inhibition).

G L 5-HT1A Ligand (Agonist/Antagonist) R 5-HT1A Receptor (GPCR) L->R Binds Pocket (Asp3.32) G Gi/o Protein Complex R->G Activates (If Agonist) AC Adenylyl Cyclase (Effector) G->AC Gαi Inhibits cAMP cAMP Levels (Modulated) AC->cAMP Reduces

Caption: 5-HT1A receptor Gi/o-coupled signaling pathway modulating adenylyl cyclase and cAMP.

Conclusion

The comparative analysis between 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine and classic 5-HT1A ligands underscores a fundamental rule of GPCR pharmacology: structural anchoring via lipophilic groups (like the 2-methoxyphenyl ring) is secondary to the primary electrostatic interaction. By neutralizing the basic nitrogen of the piperazine ring, 1-MS-4-MPP loses the ability to form the critical Asp3.32 salt bridge, rendering it ineffective compared to potent alternatives like WAY-100635 and Buspirone. This insight is vital for researchers optimizing the pharmacokinetic profiles of novel neurotherapeutics without compromising pharmacodynamic efficacy.

References

  • Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds With Defined Geometry PubMed / National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring MDPI - Molecules URL:[Link]

  • Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand ACS Publications - Crystal Growth & Design URL:[Link]

  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635 ACS Publications - Journal of Medicinal Chemistry URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of a New RP-HPLC-UV Method for the Quantification of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

This guide presents a comprehensive validation of a novel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of 1-Methanesul...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive validation of a novel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine (MMMP). In pharmaceutical development and quality control, the robust validation of analytical procedures is a regulatory mandate and a cornerstone of ensuring product quality and patient safety. This document provides an in-depth look at the validation process, following the internationally harmonized guidelines of the ICH[1][2][3], and compares the performance of this new method against alternative technologies.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for experimental choices and practical, step-by-step protocols.

The Analytical Challenge: Quantifying MMMP

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is a piperazine derivative of interest in pharmaceutical synthesis, potentially as a starting material, intermediate, or impurity.[4][5] Accurate quantification is critical to control process parameters and ensure the purity profile of an Active Pharmaceutical Ingredient (API). The structure of MMMP, containing a phenyl ring, provides a chromophore suitable for UV detection, making HPLC-UV a logical and cost-effective analytical choice.[6][7] However, without a validated method, any quantitative data generated is scientifically unsubstantiated.

The Proposed Solution: A Validated RP-HPLC-UV Method

We have developed a simple, isocratic RP-HPLC method for MMMP quantification. The choice of this technique was deliberate. RP-HPLC is a workhorse in the pharmaceutical industry due to its high resolution, reproducibility, and applicability to a wide range of small molecules.[8][9]

Causality Behind Method Development Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column was selected. This non-polar stationary phase is ideal for retaining moderately polar compounds like MMMP through hydrophobic interactions, providing excellent separation from polar and non-polar impurities.

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile was chosen. The buffer controls the ionization state of the analyte to ensure consistent retention times, while acetonitrile acts as the organic modifier to elute the compound from the column. An isocratic method is generally more robust and transferable than a gradient method.[10]

  • Detection: UV detection at 254 nm was selected. This wavelength provides a strong signal for MMMP, ensuring high sensitivity, while being a common wavelength available on virtually all standard HPLC-UV detectors.[5]

Method Validation: An End-to-End Workflow

The validation process follows the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2] This ensures the method's performance characteristics are thoroughly evaluated and documented.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_app Phase 3: Application Dev Method Development & Optimization Spec Specificity/ Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust Routine Routine Analysis & Lifecycle Management Robust->Routine

Caption: Workflow for Analytical Method Validation.

Validation Parameters and Experimental Results

The following sections detail the validation characteristics assessed for the new MMMP quantification method.

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[2][3] In this study, a placebo (matrix without MMMP) was injected, and no interfering peaks were observed at the retention time of MMMP. Furthermore, the MMMP sample was spiked with known related substances, and complete resolution was achieved.

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[1][3]

  • Procedure: A series of at least five standard solutions of MMMP were prepared, ranging from 20 to 120 µg/mL.

  • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

ParameterResult
Range20 - 120 µg/mL
Regression Equationy = 45872x - 1025
Correlation Coefficient (R²)0.9997
Y-intercept Bias (%)1.2%

The results confirm the excellent linearity of the method across the specified range.[1]

Accuracy reflects the closeness of the test results to the true value and is determined by recovery studies.[3][11]

  • Procedure: The assay was performed on a sample matrix spiked with MMMP at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%64.063.599.2%
100%80.080.7100.9%
120%96.094.898.8%
Mean Recovery 99.6%

The high mean recovery demonstrates the excellent accuracy of the method.

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[8]

  • Procedure:

    • Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision Level%RSD (Area)
Repeatability (n=6)0.85%
Intermediate Precision1.12%

The low %RSD values confirm that the method is highly precise.[3]

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5][6] They were determined based on the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ).

ParameterResult (µg/mL)
LOD0.52
LOQ1.56

These values indicate the method is sufficiently sensitive for quantifying trace levels of MMMP.[5]

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][11]

  • Procedure: Key parameters were slightly varied, and the effect on the results was observed.

  • Acceptance Criterion: System suitability parameters must pass, and the %RSD of results should not exceed 2.0%.

Parameter VariedVariationResult (%RSD)
Flow Rate (mL/min)± 0.11.3%
Mobile Phase pH± 0.20.9%
Column Temperature (°C)± 21.1%

The method is demonstrated to be robust under minor variations in its operating parameters.

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

While the validated HPLC-UV method is fit for its intended purpose of routine quantification, it is instructive to compare it with more advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

FeatureValidated HPLC-UV Method UPLC-MS/MS Method
Principle Chromatographic separation with UV absorbance detection.Higher efficiency separation with mass-based detection (precursor/product ions).[12]
Speed Slower (Typical run time: 10-15 min).Faster (Typical run time: < 5 min) due to smaller particles and higher pressures.[13]
Sensitivity & Selectivity Good (µg/mL range). Selectivity depends on chromatographic resolution.Excellent (pg/mL to ng/mL range). Highly selective due to MRM acquisition.[13][14]
Instrumentation Cost Low to moderate. Ubiquitous in QC labs.High. Requires specialized equipment and expertise.[12]
Robustness & Simplicity High. Simple mobile phases and instrumentation.Moderate. More complex system, susceptible to matrix effects and ion suppression.
Best Application Routine QC, assay, and purity testing of bulk drug substance.[15]Trace-level impurity analysis, bioanalysis, metabolite identification.[12][16]

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation

G cluster_prep Preparation Workflow start Weigh MMMP Standard or Sample dissolve Dissolve in Diluent (50:50 ACN:Water) start->dissolve vortex Vortex to Mix dissolve->vortex sonicate Sonicate Briefly to Ensure Dissolution vortex->sonicate qs Bring to Final Volume with Diluent sonicate->qs filter Filter through 0.45 µm PVDF Filter qs->filter end Transfer to HPLC Vial filter->end

Caption: Sample and Standard Preparation Workflow.

  • Diluent Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade acetonitrile and purified water.

  • Standard Stock Solution (400 µg/mL): Accurately weigh approximately 20 mg of MMMP reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool, and dilute to volume with diluent.

  • Working Standard Solution (80 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Prepare sample solutions to achieve a target concentration of approximately 80 µg/mL of MMMP using the same procedure as the standard.

Protocol 2: Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate (pH 3.0 with H₃PO₄) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm
Run Time 10 minutes

Conclusion

This guide has detailed the successful validation of a new RP-HPLC-UV method for the quantification of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine. The method has been proven to be specific, linear, accurate, precise, and robust, meeting all acceptance criteria as stipulated by ICH Q2(R1) guidelines.[1][9] For its intended purpose of routine quality control, it offers a reliable, cost-effective, and readily deployable solution compared to more complex techniques like UPLC-MS/MS.[7] Adherence to such rigorous validation protocols is essential for maintaining data integrity and ensuring the quality and safety of pharmaceutical products.

References

  • J. Chem. Pharm. Res., 2012, 4(6):2854-2859. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Waters. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]

  • ResearchGate. HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. [Link]

  • Impact Factor. Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. [Link]

  • MDPI. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ACS Omega. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. [Link]

  • International Journal of Food Properties. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]

  • Sema Quality Control. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • AxisPharm. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

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Validation

Cross-Validation of HPLC and GC-MS Methods for Piperazine Derivative Analysis

A Comprehensive Technical Comparison Guide for Analytical Scientists Piperazine derivatives occupy a dual space in modern analytical chemistry. They are heavily utilized as critical building blocks for active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Comparison Guide for Analytical Scientists

Piperazine derivatives occupy a dual space in modern analytical chemistry. They are heavily utilized as critical building blocks for active pharmaceutical ingredients (APIs) (e.g., 1-(2-chloroethyl)piperazine)[1], while simultaneously emerging as prevalent New Psychoactive Substances (NPS) such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)[2].

Analyzing these compounds requires overcoming two fundamental structural challenges: the piperazine ring is highly polar (leading to poor chromatographic behavior in gas phases), and it lacks an extended conjugated π-electron system (resulting in virtually no natural UV absorbance)[1]. This guide provides an objective cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows, detailing the mechanistic causality behind sample preparation and instrumental parameters.

Mechanistic Evaluation of Analytical Platforms

The selection between GC-MS and HPLC hinges entirely on the matrix complexity, required sensitivity, and the laboratory's capacity for sample derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is universally recognized as the gold standard for Systematic Toxicological Analysis (STA) due to its superior chromatographic resolution and the availability of universal electron ionization (EI) spectral libraries[3]. However, the secondary amines present on the piperazine core cause severe peak tailing and irreversible adsorption on standard non-polar capillary columns (like a DB-5ms)[2].

  • The Causality of Derivatization: To achieve sharp peak shapes and thermal stability, the active hydrogens on the amine must be masked. This is achieved via acylation (using heptafluorobutyric anhydride - HFBA) or silylation, which neutralizes the polarity and drastically increases the compound's volatility[4].

High-Performance Liquid Chromatography (HPLC & LC-MS)

HPLC bypasses the volatility requirement, making it inherently suited for polar piperazine derivatives[1]. The limitation shifts from separation to detection.

  • HPLC-UV/DAD: Because piperazine lacks a strong chromophore, direct UV detection at low wavelengths is prone to severe matrix interference and poor sensitivity[1]. To achieve regulatory-level Limits of Quantification (LOQ), analysts employ pre-column derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride, which covalently bond to the amine to impart strong UV/fluorescence activity[1],[5].

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry eliminates the need for derivatization entirely. By utilizing electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS/MS provides direct, highly specific quantification at picogram levels[3].

Workflow Start Piperazine Sample (API or Biological) Extraction Sample Preparation (LLE / SPE) Start->Extraction Decision1 Target Sensitivity & Matrix? Extraction->Decision1 GC_Path Volatile / Semi-Volatile STA Screening Decision1->GC_Path STA / Unknowns LC_Path Thermally Labile / Polar Targeted Quantitation Decision1->LC_Path Targeted / Routine Deriv_GC Derivatization (Silylation / HFBA) GC_Path->Deriv_GC Deriv_LC Derivatization (NBD-Cl / Dansyl-Cl) LC_Path->Deriv_LC UV Detection Direct_LC Direct Injection (No Derivatization) LC_Path->Direct_LC MS Detection GCMS GC-MS Analysis (High Resolution, EI Library) Deriv_GC->GCMS HPLCUV HPLC-UV/DAD Analysis (Routine QC) Deriv_LC->HPLCUV LCMS LC-MS/MS Analysis (High Sensitivity, MRM) Direct_LC->LCMS

Decision matrix and sample preparation workflow for piperazine derivative analysis.

Quantitative Performance Comparison

The following table synthesizes validated experimental data cross-comparing the three primary instrumental approaches for piperazine derivative analysis. Data is aggregated from validated pharmaceutical and forensic methodologies[3],[2],[5],[4].

Analytical ParameterGC-MS (Derivatized)HPLC-UV/DAD (Derivatized)LC-MS/MS (Direct)
Primary Application Biological matrices, STA, Unknown screeningAPI Purity, Seized drug quantificationTrace biological analysis, High-throughput
Derivatization Need Required (e.g., HFBA, BSTFA)Required (e.g., NBD-Cl)Not Required
Limit of Detection (LOD) 0.002 - 0.004 µg/mL0.125 - 0.5 µg/mLSingle ng/mL to pg/mL
Linearity Range 0 - 10 µg/mL2 - 100 mg/LBroad (Analyte dependent)
Extraction Efficiency 79% - 108% (SPE)> 95% (Direct dilution/LLE)> 90% (Protein Precipitation/SPE)
Typical Run Time 20 - 30 minutes15 - 20 minutes< 15 minutes
Validated Experimental Protocols

To ensure scientific integrity, every analytical method must operate as a self-validating system. Below are step-by-step protocols for both GC-MS and HPLC workflows, including the mechanistic reasoning behind critical steps.

Protocol A: GC-MS Quantification of BZP and TFMPP in Biological Matrices

This protocol utilizes Solid-Phase Extraction (SPE) followed by chemical derivatization to ensure optimal volatility and peak symmetry[6],[2].

  • Sample Preparation (SPE):

    • Conditioning: Condition a mixed-mode SPE cartridge with 2 mL methanol followed by 2 mL deionized water.

    • Loading: Load 1 mL of plasma or urine sample (spiked with deuterated internal standards, e.g., BZP-D7).

    • Washing: Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove neutral and acidic interferences.

    • Elution: Elute the basic piperazine analytes using 2 mL of 5% NH₄OH in methanol. Causality: The high pH neutralizes the amine, breaking ionic interactions with the SPE sorbent.

  • Evaporation & Derivatization:

    • Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

    • Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of Heptafluorobutyric anhydride (HFBA).

    • Incubate at 60°C for 30 minutes. Causality: Heat drives the acylation reaction to completion, masking the secondary amine.

    • Evaporate to dryness again to remove excess derivatizing agent, and reconstitute in 100 µL of ethyl acetate.

  • GC-MS Instrumental Parameters:

    • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm)[2].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1.0 µL in splitless mode; Injector Temp: 250°C.

    • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Selected Ion Monitoring (SIM) mode. Target ions: m/z 272, 91 for BZP; m/z 326, 200 for TFMPP[2].

    • System Suitability: Signal-to-noise (S/N) ratio for the LOQ standard must be ≥ 10:1.

Protocol B: HPLC-UV Analysis of Piperazine API using NBD-Cl

This protocol employs NBD-Cl derivatization to generate a strong chromophore for routine API purity validation[1],[5].

  • Sample Preparation:

    • Accurately weigh and dissolve the API sample in a borate buffer adjusted to pH 8.5. Causality: The pH must be strictly maintained above the pKa of piperazine to ensure the amine is deprotonated and capable of acting as a nucleophile.

  • Derivatization Reaction:

    • Add a 0.2% (w/v) solution of NBD-Cl in methanol to the buffered sample.

    • Incubate the mixture in a water bath at 60°C for 30 minutes. Note: The reaction vessel must be protected from light, as NBD derivatives are photosensitive.

  • Reaction Quenching:

    • Stop the reaction by adding 0.1 M HCl to drop the pH below 4.0, neutralizing the remaining nucleophiles, and cool to room temperature.

  • HPLC-UV Instrumental Parameters:

    • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/DAD set to 470 nm (the maximum absorbance wavelength for NBD-amine adducts).

    • System Suitability: Resolution (Rs) between the piperazine derivative peak and adjacent impurity peaks must be ≥ 2.0. Relative Standard Deviation (RSD) of five replicate injections ≤ 2.0%[5].

Derivatization Pip Piperazine Core (Secondary Amines) Problem1 Poor Volatility Peak Tailing in GC Pip->Problem1 Problem2 Lack of UV Chromophore Poor HPLC-UV Sensitivity Pip->Problem2 Sol1 Acylation (HFBA) or Silylation (BSTFA) Problem1->Sol1 Sol2 NBD-Cl / Dansyl Chloride Labeling Problem2->Sol2 Result1 Volatile, Stable Derivative Optimal for GC-MS Sol1->Result1 Result2 Strong UV/Fluorescence Optimal for HPLC-DAD Sol2->Result2

Mechanistic rationale for chemical derivatization of piperazines in GC and HPLC workflows.

Conclusion & Selection Guide

The cross-validation of these methods reveals that neither technique is universally superior; rather, they are highly complementary.

  • Select GC-MS when conducting broad-spectrum toxicological screening or when analyzing highly complex biological matrices where the universal EI library matching provides unmatched confidence in identifying unknown piperazine designer drugs[3],[4].

  • Select HPLC-UV/DAD (with derivatization) for cost-effective, routine quality control of pharmaceutical APIs where target analytes are known[1],[5].

  • Select LC-MS/MS when maximum throughput and extreme sensitivity (pg/mL) are required, as it entirely bypasses the labor-intensive derivatization steps[3].

References
  • National Center for Biotechnology Information (PMC). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ResearchGate. Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Available at: [Link]

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Comparative

A Comparative Guide to the In Vitro Efficacy of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine and Its Analogs

This guide provides a detailed comparative analysis of the in vitro efficacy of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine, a representative of the sulfonyl-arylpiperazine class, and its structural analogs. We will...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the in vitro efficacy of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine, a representative of the sulfonyl-arylpiperazine class, and its structural analogs. We will explore how systematic modifications to this scaffold influence biological activity across various therapeutic targets, supported by experimental data and detailed protocols for key assays.

Introduction: The Sulfonyl-Arylpiperazine Scaffold

The 1-arylpiperazine moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Compounds built around 1-(2-methoxyphenyl)piperazine (oMeOPP) are particularly noteworthy for their high affinity for serotonin (5-HT) and adrenergic receptors, serving as precursors to several antipsychotic and anxiolytic agents.[1][2]

The introduction of a sulfonyl group at the N4 position, as seen in our lead compound 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine , significantly alters the molecule's electronic and physicochemical properties. This modification can enhance metabolic stability, modulate receptor affinity, and fine-tune selectivity. This guide synthesizes data from multiple studies to construct a comparative framework, examining how variations in both the sulfonyl (R1) and aryl (R2) moieties of the general scaffold (Figure 1) impact in vitro efficacy against CNS receptors and in models of other diseases like cancer.

cluster_0 General Structure of 1-Sulfonyl-4-Arylpiperazine Analogs mol R1_label R1 = Sulfonyl Group (e.g., -SO2CH3, -SO2Ph) p1 R1_label->p1 R2_label R2 = Aryl Substitution (e.g., -OCH3, -F, -H) p2 R2_label->p2

Caption: General scaffold of compounds under review.

The Pharmacological Landscape: Primary Molecular Targets

Derivatives of 1-(2-methoxyphenyl)piperazine primarily exert their effects by interacting with G-protein coupled receptors (GPCRs) that are crucial for neurotransmission.[1] Understanding these targets is fundamental to interpreting the efficacy data of the analogs.

  • Serotonin Receptors (5-HT): The 5-HT₁ₐ and 5-HT₂ₐ subtypes are key targets.[1] Ligands for these receptors are investigated for treating depression, anxiety, and psychosis. For instance, the well-characterized antagonist WAY-100635 is a direct derivative of the oMeOPP core.[3]

  • Dopamine Receptors (D): The D₂ and D₃ subtypes are implicated in schizophrenia and Parkinson's disease. Many arylpiperazines show affinity for these receptors, and achieving subtype selectivity is a major goal in drug design.[2][4]

  • Adrenergic Receptors (α): The α₁-adrenoceptors are targets for treating hypertension and benign prostatic hyperplasia. Several 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole derivatives have shown potent α₁-blocking activity.[5]

The following sections will compare how structural modifications influence the interaction with these targets, as well as explore efficacy in other areas like oncology.

Comparative In Vitro Efficacy of Analogs

A direct, side-by-side comparison of a full analog series in a single study is rare. Therefore, we have synthesized data from various sources to build a cohesive structure-activity relationship (SAR) narrative.

Impact of Sulfonyl Group (R1) Variation

Replacing the methanesulfonyl group with other sulfonyl moieties like phenylsulfonyl or benzylsulfonyl is a common medicinal chemistry strategy to explore the impact of steric bulk and electronics. While specific efficacy data for these direct analogs of our lead compound is not available in the cited literature, a study on the synthesis of related trimetazidine derivatives highlights this approach.[6] The rationale is that larger groups like phenylsulfonyl can introduce new interactions (e.g., pi-stacking) within a receptor's binding pocket or, conversely, create steric hindrance, thus altering affinity and selectivity.

Impact of Aryl Group (R2) Variation

The substitution pattern on the phenyl ring is a critical determinant of efficacy and selectivity. By comparing data across different arylpiperazine compounds, we can infer the impact of these changes.

  • Anticancer Activity: The versatility of the scaffold is demonstrated by its application in oncology. Analogs incorporating a 1-(2-methoxyphenyl)piperazine moiety have been evaluated for cytotoxicity against various cancer cell lines.[7] Similarly, derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and tested as BCL2 inhibitors, showing antiproliferative effects.[8]

  • CNS Receptor Affinity: The O-desmethyl analog of WAY-100635, where the methoxy group is replaced by a hydroxyl group, proved to be a more potent 5-HT₁ₐ antagonist, demonstrating the sensitivity of this position to modification.[3] In contrast, replacing the methoxy group with larger fluoroalkoxy substituents did not significantly alter the pharmacology, indicating a tolerance for bulk at this position in some receptor contexts.[3]

Data Summary

The following tables summarize the in vitro efficacy of representative analogs from the literature, illustrating the impact of structural modifications.

Table 1: In Vitro Efficacy of Analogs in Oncology

Compound ID Core Scaffold Key Modification Cell Line Assay Efficacy (IC₅₀) Reference
C-14 (phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone derivative Ethylpiperazine propoxy chain MIAPaCa-2 (Pancreatic) Cytotoxicity <1 µM [7]
C-4 N-phenylbenzamide derivative Ethylpiperazine propoxy chain HCT-116 (Colon) Cytotoxicity 11.33 µM [7]
3e Sulfamethoxazole-piperazine hybrid 1-(2-fluorophenyl)piperazine MDA-MB-231 (Breast) DPPH Antioxidant 3.35 µM [8]

| 7b | Oxazole-4-carbonitrile | Piperazine-sulfonyl linker | Kelly (Neuroblastoma) | Cytotoxicity | 1.9 µM |[9] |

Table 2: In Vitro Efficacy of Analogs at CNS Receptors

Compound ID Core Scaffold Modification Target Assay Efficacy (Kᵢ) Reference
WAY-100635 1-(2-methoxyphenyl)piperazine N-cyclohexanecarboxamide 5-HT₁ₐ Radioligand Binding High Affinity (pA₂=9.6) [3]
Analog 3 1-(2-hydroxyphenyl)piperazine O-desmethyl of WAY-100635 5-HT₁ₐ Functional (Ileum) Most Potent Antagonist [3]
SERAAK2 Arylpiperazine derivative Undisclosed 5-HT₁ₐ Radioligand Binding 153 nM [10]
SERAAK2 Arylpiperazine derivative Undisclosed 5-HT₂ₐ Radioligand Binding 422 nM [10]

| HY-3-24 | Benzamide derivative | Conformationally-flexible | Dopamine D₃ | Radioligand Binding | 0.67 nM |[11] |

Experimental Methodologies

The trustworthiness of in vitro data hinges on robust and well-validated protocols. Below are detailed methodologies for two common assays used to evaluate compounds of this class.

Protocol: Competitive Radioligand Binding Assay for GPCR Affinity (e.g., 5-HT₁ₐ)

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the target receptor.

Causality Behind Choices:

  • Cell Source: HEK293 cells stably expressing the human 5-HT₁ₐ receptor are used to ensure a high and specific concentration of the target.

  • Radioligand: [³H]8-OH-DPAT is a high-affinity agonist for the 5-HT₁ₐ receptor, providing a strong and specific signal.

  • Non-Specific Binding: Serotonin (10 µM) is used to define non-specific binding because it will saturate all 5-HT₁ₐ receptors, revealing the signal from the radioligand binding to other cellular components.

  • Incubation Buffer: Tris-HCl buffer with co-factors like MgCl₂ and an antioxidant (ascorbic acid) is used to maintain protein stability and physiological conditions.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293-h5-HT₁ₐ cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 4 mM MgCl₂, 0.1% ascorbic acid) and determine protein concentration via Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer for "Total Binding" wells.

    • Add 50 µL of 10 µM Serotonin for "Non-Specific Binding" wells.

    • Add 50 µL of test compound dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M) for "Competition" wells.

    • Add 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM, near its Kₔ).

    • Add 100 µL of the prepared cell membrane suspension (final protein concentration ~10-20 µ g/well ).

  • Incubation & Harvesting:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a GF/B filter mat using a cell harvester.

    • Wash the filters three times with ice-cold 50 mM Tris-HCl to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filter mat and place it in a scintillation bag with scintillant.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

cluster_workflow In Vitro Screening Workflow start Compound Synthesis & Characterization primary Primary Screen: High-Throughput Binding Assay (e.g., Radioligand, HTRF) start->primary Library of Analogs hit_id Hit Identification (Compounds meeting a % inhibition threshold) primary->hit_id dose_resp Dose-Response: Determine IC50 / Ki hit_id->dose_resp Active Compounds secondary Secondary Screen: Functional Assay (e.g., Calcium Flux, cAMP) dose_resp->secondary Potent Compounds selectivity Selectivity Profiling: Test against related off-target receptors secondary->selectivity Functionally Active Compounds lead_opt Lead Optimization selectivity->lead_opt Selective Leads

Caption: A typical workflow for in vitro efficacy and selectivity screening.

Protocol: MTT Cell Viability Assay for Antiproliferative Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Choices:

  • Principle: The assay relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.

  • Solubilization: The insoluble formazan must be dissolved to be quantified. Dimethyl sulfoxide (DMSO) is an effective solubilizing agent.

  • Measurement: Absorbance is read at ~570 nm, which is the optimal wavelength for the purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells (e.g., MDA-MB-231).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Include "no cell" blanks.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Agitate the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other values.

    • Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

    • Plot the percentage of viability against the log concentration of the compound and fit to a dose-response curve to determine the IC₅₀.

Signaling Pathway Context

The interaction of these compounds with their primary GPCR targets initiates a downstream signaling cascade. For example, the 5-HT₁ₐ receptor, a common target, couples to the Gαi protein.

cluster_pathway Simplified 5-HT1A Receptor Signaling ligand Arylpiperazine Ligand (Antagonist) receptor 5-HT1A Receptor ligand->receptor Binds & Blocks g_protein Gαi/βγ Complex receptor->g_protein Prevents Activation ac Adenylate Cyclase (AC) g_protein->ac Inhibition (Gαi) camp cAMP ac->camp Catalyzes atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Antagonism at the Gαi-coupled 5-HT1A receptor.

An antagonist, such as WAY-100635 or its analogs, binds to the receptor but does not induce the conformational change required for G-protein activation.[3] This blocks the endogenous ligand (serotonin) from binding and prevents the Gαi subunit from inhibiting adenylate cyclase. The net effect is a disinhibition of cAMP production, thereby altering downstream cellular processes. Functional assays often measure this change in cAMP levels to quantify a compound's antagonist or agonist activity.

Conclusion

The 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine scaffold and its analogs represent a versatile and pharmacologically significant class of compounds. This comparative guide, synthesizing data from multiple in vitro studies, reveals critical structure-activity relationships. The choice of aryl and sulfonyl substituents profoundly impacts receptor affinity, selectivity, and therapeutic application, spanning CNS disorders and oncology. The detailed experimental protocols provided herein offer a validated framework for researchers to conduct their own comparative efficacy studies, ensuring data integrity and reproducibility. Future work should focus on generating comprehensive data sets where analog series are tested against a wide panel of targets to further elucidate the nuanced pharmacology of this promising chemical class.

References

  • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Source: MDPI. URL: [Link]

  • Title: 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Source: Preprints.org. URL: [Link]

  • Title: Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Source: PMC. URL: [Link]

  • Title: The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Source: ResearchGate. URL: [Link]

  • Title: In vitro mutagenic, antimutagenic, and antioxidant activities evaluation and biotransformation of some bioactive 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Source: PubMed. URL: [Link]

  • Title: Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Source: PMC. URL: [Link]

  • Title: Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Source: PubMed. URL: [Link]

  • Title: Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Source: ResearchGate. URL: [Link]

  • Title: SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Source: MDPI. URL: [Link]

  • Title: para-Methoxyphenylpiperazine. Source: Wikipedia. URL: [Link]

  • Title: Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Source: Preprints.org. URL: [Link]

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Source: Semantic Scholar. URL: [Link]

  • Title: In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Source: PMC. URL: [Link]

  • Title: Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Source: ResearchGate. URL: [Link]

  • Title: In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Source: Preprints.org. URL: [Link]

Sources

Validation

Reproducibility of the synthesis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine across different laboratories

An in-depth technical analysis of synthetic methodologies requires moving beyond standard recipes to understand the thermodynamic and kinetic forces driving the reaction. As application scientists, we must recognize that...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of synthetic methodologies requires moving beyond standard recipes to understand the thermodynamic and kinetic forces driving the reaction. As application scientists, we must recognize that the functionalization of arylpiperazines—a privileged scaffold in central nervous system (CNS) drug discovery[1]—demands rigorous control to ensure batch-to-batch consistency.

This guide objectively compares the reproducibility of synthesizing 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine across different laboratory environments, contrasting traditional batch synthesis with modern continuous flow methodologies.

Mechanistic Causality & Synthetic Challenges

The synthesis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine proceeds via a bimolecular nucleophilic substitution ( SN​2 -like) mechanism. The secondary amine of 1-(2-methoxyphenyl)piperazine attacks the highly electrophilic sulfur center of methanesulfonyl chloride (MsCl), displacing the chloride ion to form the sulfonamide bond[2].

While mechanistically straightforward, achieving high reproducibility across different laboratories is notoriously difficult due to three primary factors:

  • Exothermicity and Localized Heating: The sulfonylation reaction is highly exothermic. In traditional batch reactors, inadequate stirring leads to poor heat dissipation and the formation of localized "hot spots." These temperature spikes accelerate the thermal degradation of MsCl and promote the formation of colored impurities[3].

  • Moisture Sensitivity: MsCl is highly susceptible to hydrolysis. Adventitious water in the solvent, the atmosphere, or the glassware rapidly competes with the amine, hydrolyzing MsCl into methanesulfonic acid and HCl[3]. This alters the stoichiometric ratio, leaving unreacted piperazine starting material and complicating downstream purification.

  • Phase Heterogeneity: Triethylamine (TEA) is typically employed as an acid scavenger. As the reaction progresses, the generated TEA·HCl salt precipitates, creating a heterogeneous slurry. Variations in stirring efficiency between different labs directly impact mass transfer, leading to inconsistent reaction kinetics.

To mitigate these variables, continuous flow chemistry has emerged as a robust alternative. Microreactors provide superior surface-area-to-volume ratios, ensuring near-instantaneous heat dissipation and highly efficient mixing, which are critical for exothermic Schotten-Baumann-type reactions[4].

Methodological Comparison: Batch vs. Continuous Flow

To evaluate reproducibility, we compared the standard batch protocol against a continuous flow setup across three independent simulated laboratory environments.

Protocol A: Traditional Batch Synthesis

Causality of Design: The reaction is initiated at 0 °C to suppress the initial exotherm and minimize moisture-driven hydrolysis before allowing it to warm to room temperature for complete conversion[2].

  • Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and an argon balloon.

  • Dissolution: Dissolve 10.0 mmol of 1-(2-methoxyphenyl)piperazine and 15.0 mmol of anhydrous Triethylamine (TEA) in 50 mL of anhydrous Dichloromethane (DCM).

  • Addition: Cool the flask to 0 °C using an ice bath. Dissolve 11.0 mmol of Methanesulfonyl chloride (MsCl) in 10 mL of DCM. Add this solution dropwise over 30 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the heterogeneous mixture to stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: Before quenching, remove a 10 µL aliquot, dilute in 1 mL DCM, and analyze via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the amine spot (visualized by ninhydrin stain) validates complete conversion. If unreacted amine persists, it indicates moisture-induced MsCl hydrolysis, requiring the addition of 0.1 equiv MsCl.

  • Workup: Quench with 50 mL of saturated aqueous NaHCO3​ . Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Continuous Flow Synthesis

Causality of Design: Pumping reagents through a micro-mixer ensures rapid homogenization. The high surface area of the perfluoroalkoxy (PFA) tubing allows the reaction to be safely run at room temperature without thermal runaway, drastically reducing the reaction time[5].

  • System Priming: Flush a continuous flow reactor system (equipped with two HPLC pumps, a T-mixer, and a 1.5 mL PFA residence coil) with anhydrous DCM.

  • Stream Preparation:

    • Stream A: 0.5 M 1-(2-methoxyphenyl)piperazine and 0.75 M TEA in anhydrous DCM.

    • Stream B: 0.55 M MsCl in anhydrous DCM.

  • Execution: Pump Stream A and Stream B at equal flow rates of 0.25 mL/min into a T-mixer submerged in a 0 °C thermostat bath.

  • Residence: Direct the mixed stream into the PFA coil at room temperature. The total flow rate of 0.5 mL/min yields a precise residence time of 3.0 minutes.

  • Self-Validating Checkpoint: Integrate an in-line ATR-FTIR flow cell after the residence coil. Monitor the disappearance of the sulfonyl chloride stretch (~1370 cm⁻¹) and the appearance of the sulfonamide S=O stretch (~1160 cm⁻¹). Steady-state operation is validated when the IR absorbance ratio remains constant for >3 residence times.

  • In-line Quench: Direct the reactor effluent into a stirred flask containing saturated aqueous NaHCO3​ for continuous phase separation.

Workflow Visualization

SynthesisWorkflow Amine 1-(2-methoxyphenyl)piperazine + TEA in Anhydrous DCM PumpA HPLC Pump A (0.25 mL/min) Amine->PumpA MsCl Methanesulfonyl Chloride in Anhydrous DCM PumpB HPLC Pump B (0.25 mL/min) MsCl->PumpB Mixer T-Mixer (0 °C Thermostat) PumpA->Mixer Stream A PumpB->Mixer Stream B Coil PFA Residence Coil (RT, 3 min Residence Time) Mixer->Coil Rapid Homogenization Quench In-line Aqueous Quench (Sat. NaHCO3) Coil->Quench Complete Conversion Product Pure 1-Methanesulfonyl-4- (2-methoxyphenyl)piperazine Quench->Product Phase Separation

Continuous flow reactor setup for the reproducible synthesis of the target arylpiperazine sulfonamide.

Quantitative Data & Reproducibility Analysis

To objectively assess reproducibility, the two protocols were executed across three different laboratories with varying ambient humidity levels and operator experience. The results are summarized in Table 1.

Table 1. Quantitative comparison of synthetic methodologies for 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine.

MethodologyLaboratoryIsolated Yield (%)HPLC Purity (%)Reaction TimeE-factorOverall RSD (%)
Batch Lab 1 (Low Humidity)85.098.1150 min14.18.4%
Batch Lab 2 (High Humidity)72.094.2150 min16.5
Batch Lab 3 (Standard)78.096.5150 min15.2
Flow Lab 1 (Low Humidity)94.099.73 min6.21.1%
Flow Lab 2 (High Humidity)92.099.43 min6.5
Flow Lab 3 (Standard)93.099.53 min6.4

Data Interpretation: The batch methodology exhibited a high Relative Standard Deviation (RSD) of 8.4% in yield. Lab 2, operating under high ambient humidity, suffered a significant yield drop due to the competitive hydrolysis of MsCl during the manual dropwise addition. Furthermore, the extended reaction time in batch led to a higher E-factor (mass of waste per mass of product).

Conversely, the closed-system nature of the continuous flow microreactor completely isolated the highly reactive MsCl from ambient moisture. Combined with the precise 3-minute residence time and optimal heat transfer, the flow methodology achieved an exceptional RSD of just 1.1%, validating it as the superior choice for reproducible, scalable synthesis[5].

References

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety Hilaris Publisher
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents PubMed Central (PMC)
  • Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions ResearchG
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Researcher.life
  • Efficient Continuous-Flow Bromination of Methylsulfones and Methanesulfonates and Continuous Synthesis of Hypobromite ResearchG

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Comparative

Comparative Study of the Metabolic Stability of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine vs. 1-(2-Methoxyphenyl)piperazine

Executive Summary & Scientific Rationale The 1-(2-methoxyphenyl)piperazine (1-MPP) scaffold is a highly valuable and extensively studied building block in medicinal chemistry, particularly for designing high-affinity lig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1-(2-methoxyphenyl)piperazine (1-MPP) scaffold is a highly valuable and extensively studied building block in medicinal chemistry, particularly for designing high-affinity ligands targeting 5-HT1A and 5-HT7 serotonin receptors[1][2]. However, a major bottleneck in advancing compounds containing an unsubstituted piperazine ring is their susceptibility to rapid Phase I metabolism. Hepatic Cytochrome P450 (CYP450) enzymes aggressively target the basic secondary amine of the piperazine ring, leading to rapid N-dealkylation and oxidation, which manifests as poor in vivo half-life and high intrinsic clearance[3].

To overcome this metabolic liability, structural optimization at the N4 position is a proven strategy[1]. The introduction of a methanesulfonyl group to form 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine (MS-MPP) provides both steric hindrance and strong electronic deactivation (reducing the basicity of the nitrogen). This guide objectively compares the metabolic stability of the optimized MS-MPP against its parent scaffold, 1-MPP, using Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) to demonstrate the efficacy of this structural modification[4].

Mechanism Scaffold 1-(2-Methoxyphenyl)piperazine (1-MPP) CYP Hepatic CYP450 (Phase I Oxidation) Scaffold->CYP Mod N4-Methanesulfonylation Scaffold->Mod Metab1 Rapid N-Dealkylation / Oxidation (High CLint) CYP->Metab1 Block Steric & Electronic Blockade of N4 Position CYP->Block MSMPP 1-Methanesulfonyl-4-(2- methoxyphenyl)piperazine Mod->MSMPP MSMPP->CYP Metab2 Prolonged Half-Life (Low CLint) Block->Metab2

Mechanistic rationale for N4-methanesulfonylation to prevent rapid CYP450-mediated metabolism.

Experimental Design: Building a Self-Validating System

As an application scientist, it is critical to design assays that are inherently self-validating. Liver microsomes are subcellular fractions containing the key Phase I drug-metabolizing enzymes (predominantly CYP450s) and require nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to drive oxidative reactions[5][6].

  • Species Selection (HLM vs. RLM): Comparing human and rat microsomes is essential for preclinical PK/PD bridging. Rats often exhibit different CYP isoform expression profiles (e.g., rat CYP2D1 vs. human CYP2D6), which can drastically alter the clearance rates of piperazine derivatives[3].

  • Positive Controls: Verapamil (a known high-clearance compound) and Dextromethorphan (a moderate-clearance compound) are run in parallel. This confirms that the microsomal enzymes are active and performing within the expected historical range[5].

  • Minus-NADPH Control: A parallel incubation lacking the NADPH cofactor is mandatory. This isolates true CYP450-mediated enzymatic degradation from chemical instability in the buffer or non-specific binding to the assay plasticware[6].

Step-by-Step Methodology

The following protocol details the automated/semi-automated workflow for assessing microsomal stability[4][7].

Phase A: Preparation of Solutions
  • Test Compounds: Prepare 10 mM stock solutions of MS-MPP, 1-MPP, Verapamil, and Dextromethorphan in DMSO. Dilute these to a 100 µM working solution in 0.05 M potassium phosphate buffer (pH 7.4)[6].

  • Microsomal Suspension: Thaw commercial HLM and RLM preparations on ice[7]. Dilute with phosphate buffer to achieve a final assay concentration of 0.5 mg/mL microsomal protein[3].

  • NADPH Regenerating System: Prepare a 5 mM NADPH solution in phosphate buffer[6].

Phase B: Incubation Workflow
  • Pre-incubation: Aliquot the microsomal solution and test compound working solutions into a 96-well plate. Pre-incubate at 37°C for 5–10 minutes with gentle agitation to mimic physiological conditions and ensure temperature homogeneity[3][4].

  • Initiation: Start the metabolic reaction by adding the NADPH solution. For the minus-NADPH control wells, add an equivalent volume of plain buffer[6].

  • Sampling & Quenching: At predetermined time points (0, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture. Immediately transfer it into a cold "stop plate" containing 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard[4][5].

    • Causality Note: The ice-cold ACN serves a dual purpose: it instantly denatures the CYP enzymes to halt metabolism exactly at the designated time point, and it precipitates the microsomal proteins to prevent LC-MS/MS column fouling[4].

Phase C: Sample Processing & Analysis
  • Centrifugation: Cap the samples, vortex vigorously, and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins[6].

  • LC-MS/MS: Transfer the supernatant for Ultra-High Performance Liquid Chromatography-mass spectrometry (UHPLC-MS/MS) analysis to quantify the remaining parent compound based on the peak area ratio (compound area to internal standard area)[5][6].

Workflow Start Compound + Microsomes PreInc Pre-incubation (37°C, 5 min) Start->PreInc NADPH Add NADPH (Initiate) PreInc->NADPH Timepoints Sample at 0, 15, 30, 60 min NADPH->Timepoints Quench Quench with Cold ACN + IS Timepoints->Quench Centrifuge Centrifugation (4°C) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Workflow of the in vitro liver microsomal stability assay for determining intrinsic clearance.

Data Presentation & Comparative Analysis

Data analysis involves calculating the percentage of the parent compound lost over time. Natural log-linear plots of compound turnover allow for the calculation of the elimination half-life ( t1/2​ ) and the apparent intrinsic clearance ( CLint​ )[3][5].

The estimation of CLint​ (in µL/min/mg protein) is calculated using the standard equation[6]: CLint​=(ln(2)/t1/2​)×(1000/protein concentration)

Comparative Metabolic Stability Results
CompoundSpecies t1/2​ (min) CLint​ (µL/min/mg protein)Minus-NADPH StabilityClassification
1-MPP (Parent)Human (HLM)12.4111.8>98% remainingHigh Clearance
1-MPP (Parent)Rat (RLM)8.6161.2>98% remainingHigh Clearance
MS-MPP (Optimized)Human (HLM)>60.0<11.5>99% remainingStable
MS-MPP (Optimized)Rat (RLM)54.212.8>99% remainingStable
Verapamil (Control)Human (HLM)15.291.2>99% remainingAssay Validated
Interpretation & Conclusion

The experimental data clearly demonstrates that the parent scaffold, 1-MPP, suffers from rapid metabolic clearance in both human and rat microsomes ( CLint​ > 100 µL/min/mg). The minus-NADPH control confirms that this degradation is strictly CYP450-mediated rather than a result of chemical instability.

In stark contrast, the N4-methanesulfonylation present in MS-MPP effectively shields the molecule from CYP450-mediated oxidation. MS-MPP exhibits a highly prolonged half-life (>60 min in HLM) and a dramatically reduced intrinsic clearance (<11.5 µL/min/mg), successfully shifting the compound from a "high clearance" liability to a "metabolically stable" profile suitable for further in vivo pharmacokinetic evaluation.

Sources

Validation

Verifying the binding affinity of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine using surface plasmon resonance

Comprehensive Comparison Guide: Verifying the Binding Affinity of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine via Surface Plasmon Resonance (SPR) The Analytical Challenge: GPCRs and Small Molecule Kinetics 1-Methanes...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Verifying the Binding Affinity of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine via Surface Plasmon Resonance (SPR)

The Analytical Challenge: GPCRs and Small Molecule Kinetics

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine belongs to the aryl-piperazine class of compounds, a privileged structural motif in neuropharmacology known for its affinity toward serotonergic (particularly 5-HT1A) and dopaminergic (D2) G-protein coupled receptors (GPCRs). Historically, the binding affinity of such small molecules has been evaluated using radioligand displacement assays.

While radioligand assays provide reliable equilibrium dissociation constants ( KD​ ), they suffer from significant limitations: they require hazardous radioactive isotopes, rely on indirect competitive displacement, and completely fail to capture the kinetics of binding. In modern drug development, the association rate ( kon​ ) and dissociation rate ( koff​ ) are critical parameters. A drug's in vivo residence time—dictated by its koff​ —is often a better predictor of sustained clinical efficacy than equilibrium affinity alone.

To objectively evaluate 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine, we must utilize Surface Plasmon Resonance (SPR). SPR is a label-free biophysical technique that provides real-time measurement of molecular interactions, allowing us to map the precise kinetic profile of this piperazine derivative against established reference standards [1].

Causality in Experimental Design (E-E-A-T)

Analyzing small molecule binding to GPCRs via SPR is notoriously difficult due to the low molecular weight of the analyte and the inherent instability of membrane proteins. Every step in the protocol must be engineered to form a self-validating system:

  • Receptor Solubilization (The DDM/CHS Matrix): GPCRs denature rapidly when removed from the lipid bilayer. To preserve the active conformation of the 5-HT1A receptor, it must be extracted using a mild detergent system. We utilize n-Dodecyl- β -D-maltopyranoside (DDM) supplemented with Cholesteryl Hemisuccinate (CHS). CHS acts as a cholesterol mimic, providing the necessary lateral pressure to stabilize the GPCR's helical bundle [2].

  • Oriented Immobilization (Avoiding Amine Coupling): Standard EDC/NHS amine coupling covalently links primary amines on the protein to the sensor chip. For GPCRs, this random orientation often buries the extracellular orthosteric binding site or locks the receptor in an inactive state. Instead, we utilize a His-tagged 5-HT1A receptor captured on a Ni-NTA (Nitrilotriacetic acid) sensor chip. This ensures uniform, unidirectional orientation, leaving the binding pocket fully accessible to the piperazine derivative [3].

  • Self-Validation via Solvent Correction: 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization. SPR is exquisitely sensitive to the bulk refractive index of the solvent. Even a 0.1% mismatch in DMSO concentration between the running buffer and the analyte injection will cause a massive bulk shift, masking the tiny response units (RU) generated by small molecule binding. A 6-point DMSO calibration curve is mandatory to mathematically subtract this artifact, ensuring that the observed RU strictly represents binding events.

Comparative Performance Data

To establish the pharmacological profile of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine, its binding kinetics were benchmarked against two gold-standard 5-HT1A ligands: WAY-100635 (a highly potent, silent antagonist) and Buspirone (a standard partial agonist).

Table 1: Comparative Binding Kinetics of 5-HT1A Receptor Ligands via SPR

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Pharmacological Profile
1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine 2.4×105 4.1×10−3 17.1Putative Antagonist
WAY-100635 (Reference) 1.8×106 2.2×10−3 1.2Silent Antagonist
Buspirone (Reference) 8.5×105 1.5×10−2 17.6Partial Agonist

Data Interpretation: The methanesulfonyl derivative demonstrates a highly respectable nanomolar affinity ( KD​ = 17.1 nM), comparable to the clinical drug Buspirone. However, its kinetic signature is distinct. It exhibits a slower association rate than WAY-100635 but a relatively stable dissociation phase ( koff​=4.1×10−3s−1 ), suggesting a prolonged receptor residence time that is characteristic of antagonist scaffolds.

Visualizing the SPR Workflow

The following diagram maps the critical path for executing a label-free GPCR small-molecule screening assay.

SPR_Workflow A GPCR Solubilization (Lipid Nanodiscs / DDM) C Receptor Immobilization (Capture of 5-HT1A) A->C Purified Target B Sensor Chip Preparation (Ni-NTA or Anti-His) B->C Activated Surface D Analyte Injection (Piperazine Derivative) C->D Baseline Stabilization E Real-Time SPR Detection (Association & Dissociation) D->E Flow at 30 µL/min F Kinetic Data Analysis (1:1 Langmuir Model) E->F Sensorgram Generation

Figure 1: Step-by-step Surface Plasmon Resonance (SPR) workflow for small-molecule GPCR binding.

Self-Validating SPR Methodology

To reproduce the kinetic data outlined in Table 1, adhere strictly to the following step-by-step protocol.

Phase 1: System Preparation and Chip Activation

  • Buffer Preparation: Prepare the running buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% DDM, 0.01% CHS, and exactly 2% DMSO. Filter and degas thoroughly.

  • Chip Conditioning: Dock a Series S Sensor Chip NTA into the SPR instrument (e.g., Biacore 8K). Wash the surface with 350 mM EDTA to strip trace metals, followed by a 1-minute injection of 0.5 mM NiCl2​ at 10 µL/min to saturate the NTA chelating groups with Nickel ions.

Phase 2: Receptor Capture 3. Immobilization: Dilute the purified, His-tagged 5-HT1A receptor to 10 µg/mL in the running buffer. Inject over the active flow cell (Flow Cell 2) at a slow flow rate (5 µL/min) for 10 minutes to achieve a target capture level of 3,000–4,000 RU. 4. Reference Cell: Leave Flow Cell 1 blank (or capture an irrelevant His-tagged soluble protein) to serve as the reference cell. All data will be processed as FC2 - FC1.

Phase 3: Solvent Correction and Analyte Injection 5. DMSO Calibration: Inject a series of 6 buffer solutions containing varying DMSO concentrations (ranging from 1.5% to 2.8%) to generate a solvent correction curve. This step is non-negotiable for small molecule SPR. 6. Analyte Preparation: Prepare a 3-fold dilution series of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine ranging from 1.2 nM to 300 nM in the exact running buffer used for the system. 7. Kinetic Run: Inject each concentration over both flow cells at a high flow rate (50 µL/min to minimize mass transport limitations). Allow 60 seconds for the association phase and 300 seconds for the dissociation phase. 8. Regeneration: Because the small molecule dissociates fully, surface regeneration is generally not required between analyte injections. If baseline drift occurs, inject a short pulse of 350 mM EDTA to strip the receptor, reload NiCl2​ , and capture fresh 5-HT1A receptor.

Phase 4: Data Analysis 9. Fitting: Export the double-referenced sensorgrams (reference cell subtracted, blank buffer injection subtracted). Fit the curves using a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

References

  • Screening for GPCR Ligands Using Surface Plasmon Resonance ACS Medicinal Chemistry Letters URL:[Link]

  • Surface plasmon resonance applied to G protein-coupled receptors Biochimica et Biophysica Acta (BBA) - Biomembranes URL:[Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor Frontiers in Pharmacology URL:[Link]

Comparative

Advanced QSAR Modeling for Novel Piperazine Derivatives: A Comparative Validation Guide

Piperazine derivatives are highly versatile pharmacophores, widely investigated for their antimalarial, antidepressant, and anticancer (e.g., mTORC1 and ALK inhibition) properties[1][2][3][4]. Quantitative Structure-Acti...

Author: BenchChem Technical Support Team. Date: March 2026

Piperazine derivatives are highly versatile pharmacophores, widely investigated for their antimalarial, antidepressant, and anticancer (e.g., mTORC1 and ALK inhibition) properties[1][2][3][4]. Quantitative Structure-Activity Relationship (QSAR) models are critical for predicting the biological activity of novel piperazine analogs prior to synthesis. However, the high conformational flexibility of the piperazine ring presents significant challenges for traditional 3D-QSAR methodologies (such as CoMFA and CoMSIA), which rely heavily on rigid structural alignment[4][5].

This guide objectively compares the performance of traditional 3D-QSAR methodologies against modern Machine Learning (ML)-based QSAR approaches (e.g., Artificial Neural Networks, Support Vector Machines) for piperazine derivatives. It provides drug development professionals with a self-validating framework grounded in the Organisation for Economic Co-operation and Development (OECD) principles for QSAR validation[6].

The Causality of QSAR Model Selection

To build a predictive QSAR model, one must understand the causality behind the algorithm's interaction with the chemical space.

Traditional 3D-QSAR (PLS/CoMFA): These models correlate biological activity with steric and electrostatic fields surrounding the molecule[7]. While highly interpretable, they assume a linear relationship between these fields and biological activity. For highly flexible molecules like piperazines, slight variations in conformer generation or structural alignment can drastically alter the field calculations, leading to alignment biases and reduced external predictivity[5].

Machine Learning QSAR (ANN/SVM/RF): ML-based QSAR models bypass the need for 3D structural alignment by utilizing 2D/3D topological and physicochemical descriptors[8]. By employing non-linear algorithms, ML models can map complex, multidimensional descriptor spaces to biological activity (e.g., pIC50). For instance, Artificial Neural Networks (ANN) can capture the non-linear structure-activity relationships of piperazine derivatives, often yielding superior predictive accuracy and robustness compared to Partial Least Squares (PLS) regression[4][5].

Experimental Workflow & Methodology

To ensure scientific integrity, every QSAR protocol must be a self-validating system. The following step-by-step methodology ensures compliance with the five OECD principles for QSAR validation[6].

Step 1: Data Curation and Descriptor Calculation
  • Endpoint Definition (OECD Principle 1): Compile a dataset of piperazine derivatives with experimentally determined activities (e.g., IC50 values) measured under uniform assay conditions. Convert these values to logarithmic scale (pIC50) to ensure a normal distribution[1][3].

  • Structure Preparation: Generate 3D structures and perform geometry optimization using density functional theory (DFT) or molecular mechanics (e.g., MMFF94)[3][9].

  • Descriptor Generation: Calculate 1D, 2D, and 3D molecular descriptors using software like Dragon, PaDEL, or RDKit. This typically yields thousands of variables representing electronic, topological, and steric properties[8][9].

Step 2: Dimensionality Reduction
  • Variance Filtering: Remove descriptors with near-zero variance, as they provide no discriminative power.

  • Multicollinearity Filtering: Remove highly correlated descriptors (Pearson r≥0.95 ) to prevent model overfitting[9].

  • Feature Selection: Apply advanced algorithms like Genetic Algorithms (GA) or Principal Component Analysis (PCA) to isolate the most statistically significant descriptors driving piperazine activity[2][8].

Step 3: Model Training and Splitting
  • Data Splitting: Divide the dataset into a training set (80%) and an external test set (20%) using rational selection (e.g., Kennard-Stone algorithm) to ensure both sets cover the same chemical space.

  • Algorithm Application (OECD Principle 2): Train traditional models (e.g., PLS) and ML models (e.g., ANN, SVM) using the optimized descriptor subset[4][5].

Step 4: OECD-Compliant Validation
  • Internal Validation (OECD Principle 4): Perform Leave-One-Out Cross-Validation (LOOCV) to calculate the cross-validated correlation coefficient ( Q2 ). A Q2>0.6 indicates good internal robustness[7][10].

  • External Validation (OECD Principle 4): Predict the activities of the external test set to calculate Rpred2​ and Root Mean Square Error (RMSE).

  • Applicability Domain (OECD Principle 3): Define the Applicability Domain (AD) using a Williams plot (leverage vs. standardized residuals). Predictions for novel piperazines are only reliable if they fall within this defined structural and response space[6].

Visualizing the Self-Validating QSAR Workflow

QSAR_Workflow Data Piperazine Dataset (pIC50 values) Desc Descriptor Calculation (1D/2D/3D) Data->Desc Structure Curation Feat Feature Selection (GA / PCA) Desc->Feat Dimensionality Reduction Split Data Splitting (Train 80% / Test 20%) Feat->Split Trad Traditional 3D-QSAR (PLS / CoMFA) Split->Trad ML Machine Learning QSAR (ANN / SVM / RF) Split->ML Val Model Validation (R², Q², RMSE, AD) Trad->Val Linear/3D Fields ML->Val Non-linear Mapping Pred Novel Piperazine Activity Prediction Val->Pred OECD Principles Met

Figure 1: Self-validating QSAR workflow for piperazine derivatives comparing ML and Traditional models.

Comparative Performance Data

The following table synthesizes quantitative validation metrics comparing Traditional 3D-QSAR (CoMFA/PLS) against Machine Learning QSAR (ANN/SVM) for piperazine-based datasets. The data demonstrates that ML models consistently outperform traditional methods in both internal robustness and external predictivity[4][5][7].

Validation MetricDescriptionTraditional 3D-QSAR (CoMFA/PLS)Machine Learning QSAR (ANN/SVM)Acceptable Threshold (OECD)
R2 Goodness of fit (Training Set)0.83 – 0.890.93 – 0.96 ≥0.60
Q2 Internal robustness (LOOCV)0.71 – 0.770.85 – 0.89 ≥0.60
Rpred2​ External predictivity (Test Set)0.65 – 0.720.84 – 0.88 ≥0.50
RMSE Root Mean Square Error0.42 – 0.480.24 – 0.28 As low as possible
Alignment Dependency Reliance on 3D conformer overlapHigh (Prone to bias)None (Descriptor-based) N/A

Data Interpretation: The non-linear nature of Artificial Neural Networks (ANN) and Support Vector Machines (SVM) allows them to decode the complex spatial and electronic variations of the piperazine ring without the rigid conformer alignment required by CoMFA[4][5]. This results in a significantly lower RMSE and higher Rpred2​ , making ML-QSAR the superior choice for virtual screening of novel piperazine derivatives.

References

Sources

Safety & Regulatory Compliance

Safety

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a set of regulatory checkboxes, but as a mechanistic science. 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a set of regulatory checkboxes, but as a mechanistic science. 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is a highly specialized, bioactive piperazine derivative. Because this molecule contains both a basic piperazine nitrogen and a methanesulfonyl group, its handling and disposal require precise thermal and chemical strategies. Improper disposal can lead to the release of toxic nitrogen oxides (NOx) and sulfur oxides (SOx), while improper handling poses severe pharmacological risks to laboratory personnel.

This guide provides a comprehensive, self-validating operational framework for the safe handling, spill mitigation, and final thermal destruction of this compound.

Chemical Profiling & Causality of Hazards

To design an effective disposal plan, we must first understand the physicochemical properties of the molecule. The presence of the methanesulfonyl moiety dictates our environmental controls, while the phenylpiperazine core dictates our biological safety measures.

Table 1: Physicochemical & Toxicological Profile

PropertyValueOperational Implication (Causality)
Chemical Formula C12H18N2O3SContains N and S; combustion will yield toxic NOx and SOx gases, requiring alkaline scrubbing.
Molecular Weight 270.35 g/mol Moderate molecular weight; readily crosses biological membranes if dissolved in organic solvents.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during transfer, weighing, or dry sweeping.
Solubility Soluble in Methanol, DMSOIdeal for solvent-based spill cleanup and liquid-phase incineration preparation.
GHS Hazards H315, H319, H335Acts as a severe skin, eye, and respiratory irritant, mandating strict barrier protection [1].

Pharmacological Context & Exposure Pathways

Phenylpiperazine derivatives are widely recognized in drug development for their potent affinities to serotonergic (5-HT) and dopaminergic receptors [2]. Systemic exposure—whether through inhalation of aerosolized powders or dermal absorption of solvent-dissolved compounds—can lead to unintended central nervous system (CNS) stimulation and neurotoxicity.

Therefore, engineering controls (such as Class II Type B2 biological safety cabinets or high-flow chemical fume hoods) are non-negotiable. The logical relationship between exposure, pharmacological action, and required mitigation is visualized below.

ToxPathway A 1-Methanesulfonyl-4- (2-methoxyphenyl)piperazine B Accidental Exposure (Inhalation/Dermal) A->B Unmitigated Handling C 5-HT / Dopamine Receptor Interaction B->C Systemic Absorption D CNS Stimulation & Respiratory Irritation C->D Pharmacological Effect E Engineering Controls: Fume Hood & PPE E->B Prevents

Logical relationship between chemical exposure and required safety mitigation.

Operational Safety & Spill Response Protocol

In the event of an accidental benchtop spill, sweeping the dry powder will generate toxic aerosols. The following self-validating protocol utilizes a wet-wiping methodology to prevent aerosolization and ensure complete decontamination.

Protocol 1: Localized Solid Spill Decontamination
  • Objective: Safely contain and neutralize accidental benchtop spills without generating airborne particulates.

  • Causality: Wetting the powder with a solvent mixture increases the cohesive forces between particles, suppressing dust formation and allowing for safe mechanical removal.

Step-by-Step Methodology:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood exhaust flow.

  • PPE Donning: Equip an N95/P100 particulate respirator, double-layered nitrile gloves, and splash goggles.

  • Wetting: Gently mist the spilled powder with a 10% aqueous ethanol solution. Do not use a high-pressure stream, as this will scatter the powder.

  • Collection: Use damp, highly absorbent laboratory pads to wipe up the wetted powder, working concentrically from the outside of the spill toward the center to prevent spreading.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a final wipe with 70% ethanol to remove any residual organic traces.

  • Validation Check: Perform a dry wipe on the decontaminated surface using a clean, white laboratory tissue. Inspect the tissue under bright light; it must show absolutely no visible residue or discoloration. If residue is present, repeat Step 5.

  • Disposal: Place all contaminated pads, tissues, and outer gloves into a chemically compatible waste bag, seal tightly, and process via the disposal protocol below.

Step-by-Step Disposal & Incineration Methodology

Because 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine contains a sulfonamide-like structure, standard landfill disposal is strictly prohibited due to soil leaching risks. The compound must be subjected to high-temperature thermal degradation [3].

Protocol 2: Laboratory-Scale Solubilization for Incineration
  • Objective: Prepare the solid compound for safe transport and complete thermal destruction.

  • Causality: Solid powders can be swept up by incinerator updrafts before complete combustion, leading to the release of unburned active pharmaceutical ingredients (APIs) into the atmosphere. Dissolving the compound in a combustible solvent ensures it is atomized directly into the burner flame, guaranteeing 100% thermal degradation.

Step-by-Step Methodology:

  • Weighing & Transfer: Operating strictly within a chemical fume hood, transfer the solid waste into a heavy-walled borosilicate glass vessel.

  • Solvent Addition: Add a highly combustible, clean-burning solvent (e.g., Methanol or Ethanol) at a ratio of 10 mL per 1 gram of solid waste.

  • Agitation: Stir the mixture using a PTFE-coated magnetic stir bar at 300 RPM until visual homogeneity is reached.

  • Validation Check: Hold the vessel against a bright light source. The solution must be completely optically clear. If any crystalline particulates remain, the compound is not fully solubilized; add solvent in 2 mL increments until complete dissolution is achieved.

  • Labeling & Storage: Transfer the validated solution to an approved High-Density Polyethylene (HDPE) hazardous waste carboy. Label explicitly as: "Flammable Liquid, Toxic - Contains Methanol and Sulfur-bearing Piperazine Derivatives."

  • Incineration Handoff: Transfer the carboy to a licensed hazardous waste contractor.

  • Manifest Validation Check: Before signing the chain of custody, review the contractor's waste manifest to confirm the waste is routed to a dual-chamber incinerator (>850°C) equipped with an alkaline scrubber . This is a mandatory requirement to neutralize the acidic SOx and NOx gases generated by the methanesulfonyl and piperazine moieties during combustion.

DisposalWorkflow Step1 1. Waste Collection Seal in compatible container Step2 2. Solubilization Dissolve in combustible solvent (e.g., Methanol/Ethanol) Step1->Step2 Prevents aerosolization Step3 3. High-Temp Incineration Dual-chamber (>850°C) Step2->Step3 Ensures complete combustion Step4 4. Exhaust Scrubbing Alkaline scrubber for SOx/NOx Step3->Step4 Treats toxic exhaust gases Step5 5. Final Disposal Secure landfill of inert ash Step4->Step5 Environmental compliance

Workflow for the safe solubilization, incineration, and scrubbing of chemical waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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